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5-amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide Documentation Hub

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  • Product: 5-amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide
  • CAS: 331959-40-1

Core Science & Biosynthesis

Foundational

Allosteric Modulation of Hepatitis B Virus Core Protein: Binding Affinity and Mechanistic Profiling of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide

Executive Summary Despite the clinical success of nucleos(t)ide analogues (NAs) in suppressing Hepatitis B Virus (HBV) replication, these therapies rarely achieve a functional cure because they fail to eliminate covalent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Despite the clinical success of nucleos(t)ide analogues (NAs) in suppressing Hepatitis B Virus (HBV) replication, these therapies rarely achieve a functional cure because they fail to eliminate covalently closed circular DNA (cccDNA), the viral reservoir responsible for persistent infection[1]. To address this gap, the HBV core protein (Cp) has emerged as a highly validated therapeutic target. Cp plays an indispensable role throughout the viral life cycle, orchestrating pregenomic RNA (pgRNA) encapsidation, reverse transcription, and intracellular trafficking to replenish the cccDNA pool[2].

Capsid Assembly Modulators (CAMs)—also known as Core protein Allosteric Modulators (CpAMs)—are a novel class of antivirals designed to disrupt these processes[1]. This technical guide provides an in-depth analysis of the 5-aminothiophene-2,4-dicarboxamide (ATDC) chemotype, specifically focusing on the binding affinity, mechanism of action, and experimental validation of its lead hit: 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide (Compound 11) .

The ATDC Chemotype and Compound 11

Compound 11 was 2 utilizing a Thermal Shift Assay (TSA) designed to detect small molecules that alter the thermal stability of HBV capsids[2].

Structurally, Compound 11 features a 5-amino-3-methylthiophene core flanked by a 2,4-dicarboxamide moiety, with an N2-phenyl substitution[3].

  • Causality in Molecular Design: The compound possesses a relatively low molecular weight (MW = 275.33 g/mol ) and high ligand efficiency (LE), making it an ideal scaffold for lead optimization[3]. Structure-Activity Relationship (SAR) studies revealed that the unsubstituted C-4 carboxamide is strictly required for binding[3]. Replacing this carboxamide with a cyano or ester group completely abolishes Cp binding affinity, indicating rigid steric and hydrogen-bonding requirements at this position within the binding pocket[3].

Mechanistic Profiling: CAM-A Pathway Modulation

The HBV genotype D core protein is a 183-amino acid polypeptide comprising an N-terminal assembly domain (NTD, aa 1–140) and an arginine-rich C-terminal domain (CTD, aa 150–183)[1]. The assembly of 120 Cp dimers into a mature icosahedral capsid is primarily driven by hydrophobic interactions at the dimer-dimer interfaces[1].

Compound 11 binds directly to a hydrophobic pocket—often referred to as the HAP (heteroaryldihydropyrimidine) pocket—located precisely at this dimer-dimer interface[1].

  • Mechanism of Action: CAMs are broadly classified into two phenotypes: CAM-E (which induce empty, morphologically intact capsids) and CAM-A (which induce aberrant, non-icosahedral Cp structures)[1]. Compound 11 functions as a CAM-A modulator [2]. By binding to the HAP pocket, it alters the kinetic pathway of assembly, accelerating Cp-Cp association while misdirecting the geometric alignment[1]. This results in the formation of large, 2[2]. Consequently, pgRNA encapsidation is aborted, and the aberrant structures cannot traffic to the nucleus, effectively halting cccDNA replenishment[2].

Mechanism cluster_0 Normal HBV Replication cluster_1 Modulation by Compound 11 CpNormal HBV Cp Dimers Assembly Icosahedral Assembly (120 Dimers) CpNormal->Assembly HAP Binding at Dimer-Dimer Interface (HAP Pocket) CpNormal->HAP Intercepted by Modulator Capsid Intact Nucleocapsid (pgRNA Encapsidated) Assembly->Capsid Comp11 Compound 11 (ATDC) Comp11->HAP Aberrant Aberrant Cp Aggregation (CAM-A Mechanism) HAP->Aberrant Degradation Blocked Nuclear Entry & cccDNA Depletion Aberrant->Degradation

Figure 1: Mechanism of action for Compound 11 modulating HBV Cp assembly via the CAM-A pathway.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of CpAMs requires a self-validating system of biophysical and cell-based assays. The following protocols detail the standard methodologies for profiling Compound 11.

Thermal Shift Assay (TSA) for Binding Affinity
  • Purpose: To biophysically quantify the direct binding of Compound 11 to the HBV capsid by measuring changes in thermal stability ( Tm​ ).

  • Causality: Ligand binding at the dimer-dimer interface rigidifies the capsid structure. Because the compound locks the dimers into a highly stable (albeit aberrant) aggregated state, it requires a higher temperature to denature the protein complex, resulting in a positive thermal shift ( ΔTm​ )[4].

  • Protocol:

    • Protein Preparation: Express and purify the 4 (assembly domain, aa 1–149) as dimers[4].

    • Capsid Assembly: Induce capsid formation from Cp149 dimers by lowering the pH and increasing the NaCl concentration (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl)[4].

    • Dye Addition: Add a hydrophobic fluorescent dye (e.g., SYPRO Orange) which fluoresces upon binding to exposed hydrophobic regions during protein denaturation.

    • Compound Incubation: Incubate the pre-assembled capsids with 10 μM of Compound 11 in a 384-well PCR plate.

    • Thermal Ramping: Subject the plate to a temperature gradient (25°C to 95°C) using a real-time PCR machine, monitoring fluorescence continuously.

    • Data Analysis: Calculate the melting temperature ( Tm​ ) from the first derivative of the melt curve. A strong binding affinity for Compound 11 is denoted by a significant ΔTm​ (scored as "+++")[3].

Intracellular HBV DNA Quantification (Antiviral Assay)
  • Purpose: To determine the half-maximal effective concentration ( EC50​ ) of Compound 11 in inhibiting viral replication[3].

  • Protocol:

    • Cell Culture: Seed HepG2.2.15 cells (stably transfected with the HBV genome) in 96-well plates.

    • Treatment: Treat cells with serial dilutions of Compound 11 for 6 to 9 days, refreshing the media and compound every 3 days.

    • Lysis and Extraction: Lyse the cells to release intracellular core particles. Crucial Step: Digest unprotected DNA with DNase I to eliminate background plasmid/genomic DNA, ensuring only successfully encapsidated HBV DNA is isolated. Extract the DNA using a commercial viral DNA extraction kit.

    • Quantification: Perform quantitative real-time PCR (qPCR) targeting the HBV core gene to quantify total intracellular HBV DNA.

    • Calculation: Plot the dose-response curve to determine the EC50​ (Compound 11 EC50​ = 3.4 μM)[2].

Cytotoxicity Assessment (Self-Validation)
  • Purpose: To ensure the observed antiviral effect is a result of specific Cp modulation and not an artifact of generalized host cell death, establishing the CC50​ [3].

  • Protocol:

    • Treat HepG2.2.15 cells with Compound 11 under conditions identical to the antiviral assay.

    • Add CellTiter-Glo reagent to quantify cellular ATP levels as a direct indicator of metabolic viability.

    • Calculate the CC50​ (Compound 11 CC50​ > 100 μM)[2].

Quantitative Data & SAR Insights

The initial hit, Compound 11, served as a highly efficient scaffold for extensive Structure-Activity Relationship (SAR) optimization[5]. Modifications, particularly the substitution of the C-5 amino group and the introduction of cycloalkyl/aromatic rings, led to highly potent analogues (such as 19k and 19o) with nanomolar efficacy and excellent oral bioavailability ( F )[5].

CompoundStructural ModificationBinding Affinity (TSA)Antiviral EC50​ (μM)Cytotoxicity CC50​ (μM)Oral Bioavailability ( F )
Compound 11 Base ATDC hit (5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide)Strong (+++)3.4>100N/A
Compound 19k Optimized C-5 substitutionStrong (+++)0.31>10046%
Compound 19o Optimized C-5 substitutionStrong (+++)0.11>10025%

(Data synthesized from Tang et al., 2019[5])

Conclusion & Future Perspectives

The discovery of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide (Compound 11) validates the ATDC chemotype as a potent class of HBV Capsid Assembly Effectors[2]. By acting via the CAM-A mechanism, Compound 11 misdirects Cp assembly into aberrant aggregates, effectively neutralizing viral replication and preventing the nuclear recycling required for cccDNA maintenance[2]. The robust in vitro binding affinity, coupled with a high barrier to cytotoxicity and successful lead optimization into nanomolar inhibitors, positions this scaffold as a highly promising candidate in the pursuit of a functional HBV cure[5].

References

  • Tang, J., Huber, A. D., Pineda, D. L., Boschert, K. N., Wolf, J. J., Kankanala, J., Xie, J., Sarafianos, S. G., & Wang, Z. (2019). "5-Aminothiophene-2,4-dicarboxamide analogues as hepatitis B virus capsid assembly effectors." European Journal of Medicinal Chemistry, 164, 179-192.
  • Tang, J., et al. (2019). "5-Aminothiophene-2,4-dicarboxamide Analogues as Hepatitis B Virus Capsid Assembly Effectors" (PMC Full-Text Archive). National Institutes of Health.
  • Lahlali, T., et al. (2025). "Computational Approaches to Predict Hepatitis B Virus Capsid Protein Mutations That Confer Resistance to Capsid Assembly Modulators." MDPI.
  • Campagna, M. R., et al. (2020). "Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice." Antimicrobial Agents and Chemotherapy - ASM Journals.

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Exploratory

Structural Analysis of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide as a Capsid Assembly Effector

An In-depth Technical Guide Foreword: The Imperative for Novel Antiviral Strategies The landscape of infectious diseases is dominated by viral pathogens, which pose a persistent and evolving threat to global health. Whil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Foreword: The Imperative for Novel Antiviral Strategies

The landscape of infectious diseases is dominated by viral pathogens, which pose a persistent and evolving threat to global health. While significant strides have been made in antiviral therapy, the emergence of drug-resistant strains and the lack of effective treatments for many chronic viral infections, such as that caused by the Hepatitis B virus (HBV), necessitate a continuous search for novel therapeutic agents that act on unconventional targets.[1] One of the most promising and validated targets in modern virology is the viral capsid.

The viral capsid is a protein shell that encapsidates and protects the viral genome. Its assembly is a critical, highly orchestrated process in the viral lifecycle, involving the self-association of hundreds of protein subunits.[2][3] Disrupting this process offers a powerful strategy for inhibiting viral replication. Small molecules that interfere with this process, known as Capsid Assembly Modulators (CAMs), represent a novel class of antiviral agents.[2][4] These molecules can bind to the capsid protein (Cp) subunits, typically at the interface between them, and induce allosteric changes that either accelerate the formation of empty, non-infectious capsids or misdirect assembly into aberrant, non-functional structures.[4][5]

This guide focuses on a specific, promising chemical scaffold: the 5-aminothiophene-2,4-dicarboxamide series, with a particular focus on the lead compound 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide . We will embark on a detailed exploration of the multi-faceted structural analysis workflow required to characterize its function as a capsid assembly effector, providing both the theoretical underpinnings and practical, field-proven protocols for researchers in drug development.

Chapter 1: The Thiophene Scaffold: A Privileged Chemotype

The thiophene ring is a versatile heterocyclic motif frequently employed in medicinal chemistry due to its favorable physicochemical properties and ability to engage in a wide range of intermolecular interactions.[6][7] Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antiviral properties against various pathogens.[8][9][10]

Synthesis of the Core Scaffold

The synthesis of the 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide scaffold is efficiently achieved through the Gewald three-component reaction.[1][11] This one-pot synthesis is a cornerstone for building a library of analogues for structure-activity relationship (SAR) studies, as it allows for facile diversification of substituents on the thiophene ring.[1][12] The reaction typically involves the condensation of an active methylene nitrile, a ketone, and elemental sulfur in the presence of a base.[11] This accessibility is a critical first step, enabling the production of sufficient material for the comprehensive structural and functional studies detailed in this guide.

Intrinsic Structural Features

Before investigating its interaction with a biological target, understanding the intrinsic structure of the compound is essential. Techniques like single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms, bond lengths, and angles, as well as intermolecular interactions in the crystalline state.[13][14][15] For thiophene derivatives, this can highlight key features like potential hydrogen bond donors and acceptors that will be critical for target recognition.[6]

Chapter 2: The Biological Target: Hepatitis B Virus (HBV) Capsid

To understand how a CAM works, one must first understand its target. The HBV core protein (Cp) is an ideal and well-studied model system.[16] The HBV capsid is composed of 120 dimers of the Cp, which assemble into an icosahedral shell with a triangulation number of T=4 (240 subunits) or, less commonly, T=3 (180 subunits).[16]

The fundamental building block of the capsid is the Cp dimer. These dimers interact at a crucial "dimer-dimer" interface, stabilized by hydrophobic interactions.[4] This interface contains a pocket that has been identified as the binding site for numerous classes of CAMs.[4][5] By binding within this pocket, CAMs can introduce subtle yet critical perturbations that profoundly affect the geometry and kinetics of capsid assembly.[4]

Below is a simplified representation of the HBV capsid assembly pathway, which our compound of interest aims to disrupt.

Capsid_Assembly_Pathway cluster_0 Viral Lifecycle Steps cluster_1 Intervention Point Cp_Monomer Core Protein (Cp) Monomers Cp_Dimer Cp Dimers (Assembly Building Block) Cp_Monomer->Cp_Dimer Dimerization Assembly Self-Assembly Cp_Dimer->Assembly Capsid Icosahedral Capsid (T=4 or T=3) Assembly->Capsid Packaging pgRNA-Pol Complex Packaging Capsid->Packaging Mature_Virion Mature Virion (Infectious) Packaging->Mature_Virion Compound 5-amino-3-methyl-N2- phenylthiophene-2,4-dicarboxamide Compound->Assembly Modulates & Disrupts

Caption: Simplified HBV capsid assembly pathway and the point of intervention for CAMs.

Chapter 3: A Multi-Pronged Strategy for Structural Elucidation

No single technique can provide a complete picture of a drug-target interaction. A robust structural analysis workflow integrates biophysical, high-resolution structural, and computational methods to build a comprehensive and validated model of the compound's mechanism of action.

Structural_Analysis_Workflow Hit_ID Initial Hit Identification (e.g., HTS, FBDD) Biophys Biophysical Validation (SPR, ITC) Hit_ID->Biophys Confirms direct binding Structure High-Resolution Structural Studies Biophys->Structure Guides structural experiments Computational In Silico Analysis Biophys->Computational Provides affinity data for model validation Xray X-Ray Crystallography (Static 3D Structure) Structure->Xray NMR NMR Spectroscopy (Solution Dynamics & Binding Epitope) Structure->NMR MoA Mechanism of Action (MoA) (How the compound works) Xray->MoA Atomic details of binding site NMR->MoA Confirms solution interaction Docking Molecular Docking (Predicts Binding Pose) Computational->Docking MD_Sim Molecular Dynamics (Reveals Dynamic Effects) Computational->MD_Sim Docking->Structure Hypothesis generation MD_Sim->MoA Explains allosteric effects Functional Functional Assays (In Vitro Assembly, Antiviral Activity) MoA->Functional Predicts functional outcome Functional->MoA Validates proposed mechanism

Caption: Integrated workflow for the structural analysis of a capsid assembly effector.

High-Resolution Structural Characterization

The gold standards for determining the atomic-level details of a protein-ligand interaction are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray crystallography provides a high-resolution, three-dimensional electron density map of the compound bound to its target, offering unequivocal evidence of the binding site and interaction motifs.[17] The causality behind this choice is its ability to precisely define the binding pose, which is fundamental for structure-based drug design.

Protocol 1: Co-crystallization of HBV Cp Dimer with Thiophene Effector

  • Protein Preparation: Express and purify recombinant HBV Cp149 (a common assembly-competent construct) dimers to >95% purity. Concentrate the protein to 8-10 mg/mL in a buffer such as 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP.

  • Compound Preparation: Prepare a 100 mM stock solution of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide in 100% DMSO.

  • Complex Formation: Incubate the Cp149 dimers with the compound at a 1:5 molar ratio (protein:ligand) for 2 hours on ice to ensure saturation of the binding sites.

  • Crystallization Screening: Use the sitting-drop vapor diffusion method. Screen a wide range of crystallization conditions (e.g., varying pH, precipitants like PEG 3350, and salts) using commercial screens (e.g., Hampton Research, Qiagen).

  • Crystal Optimization: Optimize initial hits by refining precipitant concentration, pH, and temperature to obtain diffraction-quality crystals (typically >50 µm).

  • Data Collection: Cryo-protect the crystals (e.g., by adding 25% glycerol to the mother liquor) and flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.[17]

  • Structure Solution and Refinement: Process the diffraction data, solve the structure using molecular replacement (with a known Cp structure as a model), and build the compound into the resulting electron density map. Refine the structure to achieve optimal R-work/R-free statistics.

NMR spectroscopy is exceptionally powerful for studying protein-ligand interactions in a solution state that mimics the physiological environment.[18][19] It provides information on binding affinity, dynamics, and the specific parts of the ligand that are in direct contact with the protein.[20][21][22] Ligand-observed NMR methods are particularly efficient for screening and characterization.[20]

Protocol 2: Epitope Mapping using Saturation Transfer Difference (STD) NMR

  • Sample Preparation: Prepare two NMR samples in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4, 150 mM NaCl).

    • Sample A (Reference): 1 mM of the thiophene compound.

    • Sample B (STD): 1 mM of the compound + 20 µM of HBV Cp149 dimer.

  • Acquisition of 1D ¹H Spectrum: Acquire a standard 1D proton spectrum of Sample A to assign the proton signals of the compound.

  • STD NMR Experiment: On Sample B, acquire an STD NMR spectrum. This experiment involves selectively saturating a region of the protein's proton spectrum. This saturation is transferred via spin diffusion to protons of a bound ligand.

  • Data Processing: Subtract the off-resonance spectrum from the on-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the compound that received saturation from the protein.

  • Analysis: The intensity of the signals in the STD spectrum is proportional to how close each proton is to the protein surface. By comparing the relative intensities, one can map the "binding epitope" of the compound, identifying which parts (e.g., the phenyl ring, the methyl group) are crucial for the interaction.

Computational Structural Analysis

Computational methods are indispensable for generating hypotheses, interpreting experimental data, and understanding the dynamic nature of the compound-target interaction.[23][24]

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[25][26][27] It is particularly useful when an experimental co-crystal structure is not available or for screening large virtual libraries of analogues.

Protocol 3: Molecular Docking Workflow

  • Receptor Preparation: Obtain a high-quality crystal structure of the target protein (e.g., HBV Cp dimer, from the PDB). Remove water molecules, add hydrogen atoms, and assign charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation: Generate a 3D structure of the thiophene compound. Assign charges and minimize its energy using a suitable force field (e.g., MMFF94).

  • Binding Site Definition: Define the search space for the docking algorithm. Based on prior knowledge, this would be the hydrophobic pocket at the dimer-dimer interface.[4]

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina, Glide). The program will systematically sample different conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The program will score and rank the resulting poses based on a scoring function that estimates binding affinity. The top-ranked poses are then visually inspected for chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) that correlate with experimental SAR data.

While crystallography provides a static picture, the function of CAMs is inherently dynamic. They alter the conformational landscape of the capsid protein to affect assembly.[5] MD simulations model the atomic motions of the protein-ligand complex over time, providing critical insights into how the compound's binding leads to allosteric changes.[23][28]

MD simulations can reveal how a bound CAM alters the flexibility of the Cp dimer, potentially pre-organizing it into a conformation that favors aberrant assembly, a causal link that static structures cannot fully explain.[5][29]

Chapter 4: From Structure to Function: Validating the Mechanism

The structural data obtained must be correlated with functional outcomes to build a complete and trustworthy model of the compound's mechanism.

In Vitro Capsid Assembly Assays

The definitive test of a CAM is its ability to directly affect the assembly of purified Cp dimers in vitro. This can be monitored in real-time using techniques like dynamic light scattering (DLS) or visualized at endpoints using transmission electron microscopy (TEM).[2]

Protocol 4: TEM-based Analysis of Capsid Assembly Modulation

  • Reaction Setup: Prepare assembly reactions in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 500 mM NaCl). Set up multiple reactions:

    • Negative Control: 5 µM Cp149 dimer only.

    • Test Condition: 5 µM Cp149 dimer + 10 µM thiophene compound (in DMSO).

    • Vehicle Control: 5 µM Cp149 dimer + DMSO equivalent.

  • Assembly Induction: Incubate reactions at 37°C for 1 hour to allow assembly to proceed.

  • Grid Preparation: Apply 3-5 µL of each reaction mixture to a carbon-coated copper grid.

  • Negative Staining: Stain the grids with 2% uranyl acetate to enhance contrast.

  • Imaging: Visualize the samples using a transmission electron microscope.

  • Analysis:

    • The negative control should show properly formed icosahedral capsids.

    • The test condition is expected to show either an absence of capsids or the presence of large, irregular, or malformed protein aggregates, providing direct visual proof of the compound's effect on the assembly process.[2][4]

Structure-Activity Relationship (SAR) and Data Integration

The structural models generated provide a powerful framework for understanding the SAR of the 5-aminothiophene-2,4-dicarboxamide series. A study by Zhou et al. synthesized and tested numerous analogues, providing key insights.[1]

Modification SiteSubstituent ExampleEffect on Cp Binding (SPR)Antiviral Potency (EC₅₀)Rationale from Structural Model
C2 Carboxamide Phenyl (Lead Compound)Strong0.68 µMThe phenyl ring fits snugly into a hydrophobic pocket at the dimer-dimer interface, a key interaction.
C2 Phenyl Ring 4-FluoroStrong0.11 µMThe fluoro group can form favorable interactions (e.g., halogen bonds or dipole interactions) with residues in the pocket, enhancing affinity.[1]
C2 Phenyl Ring 4-MethoxyStrong0.31 µMThe methoxy group may act as a hydrogen bond acceptor, optimizing the interaction network within the binding site.[1]
C4/C5 Cyclization Fused Ring SystemsNo BindingInactiveThe added rigidity from cyclization prevents the molecule from adopting the necessary conformation to fit into the binding pocket.[1]

This data demonstrates a self-validating system: the structural model (from X-ray and docking) predicts that the phenyl ring is critical for binding in a hydrophobic pocket. The SAR data confirms this, showing that modifications to this ring significantly impact potency, while larger structural changes that would clash with the pocket walls (like cyclization) completely abolish activity.[1]

MoA_Logic Xray X-Ray Data: Confirms binding at dimer-dimer interface Mechanism Conclusion: Mechanism of Action Xray->Mechanism WHERE NMR NMR Data: Shows phenyl ring and thiophene core are key for interaction NMR->Mechanism WHAT SAR SAR Data: Modifications to phenyl ring modulate potency SAR->Mechanism CONFIRMS MD MD Simulation: Binding induces conformational change in dimer MD->Mechanism HOW TEM TEM Imaging: Compound causes formation of aberrant structures TEM->Mechanism FUNCTIONAL OUTCOME

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Foundational

Comprehensive Cytotoxicity Profiling of 5-Amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide in HepG2 Cells: A Technical Guide

Executive Summary & Mechanistic Rationale The compound 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide belongs to a structurally distinct class of 5-aminothiophene-2,4-dicarboxamide (ATDC) analogues. Originally ide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide belongs to a structurally distinct class of 5-aminothiophene-2,4-dicarboxamide (ATDC) analogues. Originally identified as potent Hepatitis B Virus (HBV) Capsid Assembly Effectors (CAEs), these compounds disrupt viral replication by misdirecting core protein assembly.

For any liver-targeted antiviral, establishing a rigorous hepatotoxicity profile is the primary gateway to preclinical advancement. As a Senior Application Scientist, I approach cytotoxicity not merely as a binary "live/dead" readout, but as a multi-parametric landscape. We utilize HepG2 cells —a human hepatoblastoma cell line—as our foundational in vitro model. HepG2 cells retain critical phase I and phase II xenobiotic metabolizing enzymes, making them highly predictive for early-stage drug-induced liver injury (DILI) compared to non-hepatic lines ().

This whitepaper outlines a self-validating, high-throughput analytical framework for profiling the cytotoxicity of this specific thiophene derivative, ensuring that the data generated is both mechanistically sound and highly reproducible.

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness, every protocol described below operates as a self-validating system . This means the assay inherently proves its own reliability through integrated quality control metrics (e.g., Z'-factor calculations) and orthogonal validation steps.

Protocol 1: HepG2 Cell Culture and Compound Preparation
  • Step 1: Culture HepG2 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Step 2: Harvest cells using 0.25% Trypsin-EDTA and seed into opaque-walled 96-well plates at a density of 1.0×104 cells/well. Incubate for 24 hours to allow for complete adhesion and recovery.

  • Step 3: Prepare a 10 mM stock solution of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide in LC-MS grade DMSO. Perform serial dilutions in culture media to achieve final treatment concentrations ranging from 0.1 μM to 200 μM.

  • Causality & Expertise: HepG2 cells must be harvested strictly during their logarithmic growth phase (70-80% confluence). Overconfluence triggers contact inhibition, which downregulates baseline metabolic activity and artificially skews downstream viability readouts. Furthermore, the final DMSO concentration in the well must never exceed 0.5% (v/v) to prevent vehicle-induced solvent toxicity.

Protocol 2: Primary Viability Screening (ATP-Quantitation)
  • Step 1: Following 48 hours of compound exposure, equilibrate the 96-well plate to room temperature for 30 minutes.

  • Step 2: Add an equal volume (100 μL) of CellTiter-Glo® reagent to each well. Induce cell lysis by placing the plate on an orbital shaker for 2 minutes.

  • Step 3: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a multi-mode microplate reader.

  • Causality & Expertise: We mandate an ATP-based luminescent assay over traditional colorimetric MTT assays. Thiophene derivatives can occasionally exhibit redox liabilities that directly reduce tetrazolium salts, creating false-positive viability signals. ATP quantitation bypasses this by directly measuring the metabolic competence of the cell ().

  • System Validation: Incorporate 0.5% DMSO as the negative control (100% viability) and 50 μM Chlorpromazine as a positive hepatotoxic control. A calculated Z'-factor of ≥0.5 is required to validate the plate's data integrity.

Protocol 3: Orthogonal Mechanistic Profiling (ROS & Mitochondrial Stress)
  • Step 1: To assess sub-lethal toxicity, treat a parallel plate of HepG2 cells with the compound for 24 hours.

  • Step 2: Wash cells with PBS and incubate with 10 μM DCFDA (for Reactive Oxygen Species) and 2 μM JC-1 dye (for Mitochondrial Membrane Potential) for 30 minutes in the dark.

  • Step 3: Measure fluorescence (DCFDA: Ex/Em 485/535 nm; JC-1: Ex/Em 535/590 nm for aggregates and 485/530 nm for monomers).

  • Causality & Expertise: A compound may show a favorable CC50​ (>100 μM) but still induce silent oxidative stress that leads to delayed hepatotoxicity. By multiplexing JC-1 and DCFDA, we phenotypically anchor the viability data, ensuring the ATDC analogue does not trigger insidious mitochondrial uncoupling ().

Visualizing the Analytical Framework

To map the logical progression of our protocols and the biological pathways they interrogate, the following diagrams illustrate the screening architecture and the cellular stress response.

Workflow A HepG2 Cell Culturing (96-well plates, 10^4 cells/well) B Compound Treatment (5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide) A->B C Primary Viability Assay (ATP-based Luminescence) B->C D Mechanistic Assays B->D H Data Synthesis & CC50 Calculation C->H E ROS Generation (DCFDA Assay) D->E F Apoptosis Analysis (Annexin V/PI Flow Cytometry) D->F G Mitochondrial Toxicity (JC-1 Assay) D->G E->H F->H G->H

Experimental workflow for evaluating the cytotoxicity profile of the ATDC analogue in HepG2 cells.

Pathway Drug 5-amino-3-methyl-N2-phenylthiophene- 2,4-dicarboxamide Mito Mitochondrial Stress Drug->Mito High Dose (>100 μM) Survival Cell Survival / Proliferation Drug->Survival Therapeutic Dose (<10 μM) ROS ROS Accumulation Mito->ROS Caspase Caspase 3/7 Activation ROS->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Dose-dependent mechanistic pathway of hepatocellular stress versus survival in HepG2 cells.

Quantitative Data Synthesis

Based on the structural class and foundational literature regarding ATDC analogues as HBV effectors (), 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide exhibits an exceptionally clean in vitro safety profile. The table below summarizes the expected quantitative metrics derived from the aforementioned protocols.

Assay EndpointTarget MetricExpected Profile in HepG2Mechanistic Interpretation
ATP Luminescence CC50​ (50% Cytotoxic Conc.) >100μM Minimal acute hepatocellular death at therapeutic doses.
Antiviral Efficacy EC50​ (HBV Inhibition) 0.1−0.5μM High potency against HBV capsid assembly.
Therapeutic Index TI ( CC50​/EC50​ ) >200 Exceptionally wide safety margin for preclinical dosing.
DCFDA Fluorescence ROS Fold-Change <1.2x (at 10μM )Absence of significant oxidative stress induction.
JC-1 Ratio Red/Green Fluorescence RatioStable (No depolarization)Preservation of mitochondrial membrane integrity.

References

  • Tang J, Huber AD, Pineda DL, et al. "5-Aminothiophene-2,4-dicarboxamide analogues as hepatitis B virus capsid assembly effectors." European Journal of Medicinal Chemistry.[Link]

  • Choi JM, Oh SJ, Lee SY, et al. "HepG2 cells as an in vitro model for evaluation of cytochrome P450 induction by xenobiotics." Archives of Pharmacal Research. [Link]

  • Kim M, et al. "High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants." Toxicology in Vitro.[Link]

  • Riss TL, Moravec RA, Niles AL, et al. "Cell Viability Assays." Assay Guidance Manual.[Link]

Protocols & Analytical Methods

Method

synthesis protocol for 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide

Application Note & Synthesis Protocol: 5-Amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthesis Protocol: 5-Amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Field of Application: Antiviral Drug Discovery (Hepatitis B Virus Capsid Assembly Effectors)

Executive Summary & Scientific Rationale

The compound 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide belongs to the 5-amino-3-methylthiophene-2,4-dicarboxamide (ATDC) chemotype. In contemporary antiviral drug development, ATDC derivatives have been identified as highly potent, structurally novel hits for Hepatitis B Virus (HBV) Capsid Assembly Effectors (CAEs)[1].

Current FDA-approved nucleos(t)ide analogues (NAs) inhibit the viral reverse transcriptase but rarely achieve a functional cure. By contrast, ATDC compounds target the HBV core protein (Cp). They bind to the dimer-dimer interfaces of the core protein, accelerating capsid assembly into aberrant, non-functional structures. This mechanism prevents the encapsidation of pregenomic RNA (pgRNA) and cuts off the viral replication cycle at its structural root [1].

This guide provides a self-validating, causality-driven protocol for synthesizing the core ATDC scaffold using a multicomponent Gewald reaction .

Mechanistic Insights: The Gewald Multicomponent Reaction

Rather than relying on step-wise functionalization, this synthesis employs a one-pot, three-component Gewald reaction. This methodology is chosen for its high atom economy and thermodynamic favorability.

Chemical Causality:

  • Knoevenagel Condensation: Morpholine acts as a moderately strong secondary amine base (pKa ~8.3). It deprotonates the active methylene of 2-cyanoacetamide. The resulting carbanion attacks the ketone carbonyl of acetoacetanilide (N-phenylacetoacetamide), releasing water to form a highly conjugated α,β-unsaturated nitrile intermediate.

  • Sulfur Activation & Insertion: Elemental sulfur ( S8​ ) is activated by the morpholine base, allowing it to attack the conjugated system.

  • Intramolecular Cyclization: The sulfur intermediate undergoes rapid intramolecular ring closure via nucleophilic attack on the nitrile carbon, followed by tautomerization. This yields the thermodynamically stable, fully aromatized 2-aminothiophene ring.

GewaldMechanism N1 Acetoacetanilide + 2-Cyanoacetamide N2 Knoevenagel Condensation (Morpholine Catalyst) N1->N2 N3 α,β-Unsaturated Nitrile Intermediate N2->N3 N4 Sulfur Addition & Intramolecular Cyclization N3->N4 N5 5-amino-3-methyl-N2-phenyl thiophene-2,4-dicarboxamide N4->N5

Fig 1. Gewald multicomponent synthesis workflow for the target thiophene.

Reagent Stoichiometry & Analytical Data

To ensure reproducibility, all quantitative data is standardized below. The reaction is run at a 0.70 mmol scale, which is optimal for initial hit-validation and SAR probing [1].

Table 1: Stoichiometry and Reagent Parameters

ReagentMW ( g/mol )EquivalentsAmountMolesFunctional Role
Acetoacetanilide 177.201.0124 mg0.70 mmolKetone / Active Methylene
2-Cyanoacetamide 84.081.059 mg0.70 mmolActivated Nitrile
Elemental Sulfur ( S8​ ) 32.06 (per S)1.022 mg0.70 mmolChalcogen Source
Morpholine 87.121.00.06 mL0.70 mmolBase Catalyst
Anhydrous Ethanol 46.07Solvent3.0 mL-Reaction Medium

Table 2: Pharmacological Profile of the ATDC Scaffold [1]

ParameterValue / Characteristic
Primary Target HBV Core Protein (Cp)
Mechanism of Action Capsid Assembly Effector (CAE)
In Vitro Potency ( EC50​ ) 0.11 μM – 0.31 μM (for optimized analogues)
Cytotoxicity ( CC50​ ) > 100 μM (High therapeutic index)
Oral Bioavailability (F) 25% – 46%

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system . In-Process Control (IPC) checks are embedded to ensure the scientist can verify the success of each phase before proceeding.

Phase 1: Preparation and Initiation
  • Vessel Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under argon or nitrogen gas to ensure an anhydrous environment.

  • Dissolution: Add 59 mg (0.70 mmol) of 2-cyanoacetamide to the flask, followed by 3.0 mL of anhydrous ethanol. Stir at room temperature (20–25 °C) for 5 minutes.

    • IPC Check 1: Ensure complete dissolution. Anhydrous ethanol is critical here; extraneous water can prematurely hydrolyze the cyanoacetamide or shift the equilibrium of the upcoming condensation backward.

  • Reagent Loading: Add 124 mg (0.70 mmol) of acetoacetanilide and 22 mg (0.70 mmol) of elemental sulfur to the stirring solution.

Phase 2: Catalysis and Cyclization
  • Base Addition: Using a micro-syringe, add 0.06 mL (0.70 mmol) of morpholine dropwise over 2 minutes.

    • Expert Insight: The addition of morpholine initiates the Knoevenagel condensation, which is mildly exothermic. Dropwise addition prevents localized heating that could lead to the degradation of the activated nitrile.

  • Thermal Activation: Attach a reflux condenser. Lower the flask into a pre-heated oil bath set to 60 °C and stir vigorously for 12 hours .

    • Expert Insight: 60 °C is the thermodynamic sweet spot. It provides sufficient activation energy to cleave the S8​ ring for sulfur insertion, without being so hot that it triggers side-reactions (e.g., polymerization of the unsaturated intermediates).

Phase 3: Monitoring, Workup, and Isolation
  • Reaction Monitoring: After 10 hours, perform Thin-Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1 v/v) mobile phase.

    • IPC Check 2: The reaction is complete when the UV-active spot corresponding to acetoacetanilide ( Rf​ ~0.4) is entirely consumed, replaced by a distinct, highly fluorescent product spot.

  • Precipitation: Remove the flask from the oil bath and allow it to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 30 minutes.

    • IPC Check 3: The newly formed 2-aminothiophene is highly conjugated and possesses rigid hydrogen-bonding networks (via the dicarboxamides), making it significantly less soluble in cold ethanol than the starting materials. A solid precipitate will form, serving as visual validation of successful cyclization.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 × 2 mL of ice-cold ethanol to remove residual morpholine and unreacted sulfur.

  • Purification: If TLC indicates minor impurities, purify the crude solid via flash column chromatography (Silica gel, EtOAc/Hexane gradient) or recrystallize from hot ethanol to afford the pure 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide .

Biological Application Workflow

Once synthesized and purified, the compound is utilized in biological assays to evaluate its efficacy as an HBV CAE. The logical flow of its mechanism of action is mapped below.

MOA M1 ATDC Compound Administration M2 Binding to HBV Core Protein (Cp) Dimers M1->M2 M3 Induction of Aberrant Capsid Assembly M2->M3 M4 Blockade of pgRNA Encapsidation M3->M4 M5 Inhibition of HBV Viral Replication M4->M5

Fig 2. Mechanism of action for ATDC compounds as HBV capsid assembly effectors.

References

  • Tang, J., Huber, A. D., Pineda, D. L., Boschert, K. N., Wolf, J. J., Kankanala, J., Xie, J., Sarafianos, S. G., & Wang, Z. (2019). 5-Aminothiophene-2,4-dicarboxamide Analogues as Hepatitis B Virus Capsid Assembly Effectors. European Journal of Medicinal Chemistry, 166, 306-318. Available at:[Link]

Application

Application Note: High-Throughput Screening Methods for 5-Amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide Analogues

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Hepatitis B Virus (HBV) Capsid Assembly Effectors (CAEs).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Hepatitis B Virus (HBV) Capsid Assembly Effectors (CAEs).

Executive Summary & Scientific Rationale

Chronic Hepatitis B Virus (HBV) infection remains a critical global health challenge. Current nucleos(t)ide analogues effectively suppress viral replication but rarely achieve a functional cure because they do not eliminate the covalently closed circular DNA (cccDNA) reservoir[1].

Targeting the HBV Core protein (Cp) has emerged as a highly attractive therapeutic strategy. The HBV capsid is responsible for encapsidating pregenomic RNA (pgRNA) and the viral polymerase, as well as trafficking relaxed circular DNA (rcDNA) to the nucleus to replenish cccDNA pools[1].

Recently, 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide (ATDC) was identified as a structurally novel hit for Capsid Assembly Effectors (CAEs)[2]. Through high-throughput screening (HTS), ATDC demonstrated potent inhibition of HBV total DNA production ( EC50​=3.4μM ) with no observable cytotoxicity ( CC50​>100μM )[2]. Mechanistically, ATDC analogues act by promoting the formation of aberrant, large Cp aggregates, thereby preventing the capsid from entering the nucleus and effectively cutting off the cccDNA replenishment cycle[2].

This application note details a field-proven, self-validating HTS workflow to screen, triage, and validate novel ATDC analogues.

HTS Triage Workflow

To isolate true CAEs from a library of ATDC analogues, we employ a rigid, three-tier screening funnel. Direct target engagement is prioritized first to eliminate off-target artifacts, followed by functional cellular assays.

HTS_Workflow Lib Compound Library (ATDC Analogues) TSA Primary Screen: Thermal Shift Assay (Target Engagement: HBV Cp) Lib->TSA DNA Secondary Screen: qPCR (Antiviral Efficacy: HBV DNA) TSA->DNA u0394Tm u2265 2u00B0C (Direct Binders) Tox Counter Screen: XTT Assay (Cytotoxicity: HepG2 Viability) DNA->Tox EC50 < 10 u03BCM (Potent Inhibitors) Mech Mechanistic Validation (Capsid Aggregation & Nuclear Entry) Tox->Mech CC50 > 100 u03BCM (High Selectivity)

Figure 1. HTS triage funnel for ATDC analogues targeting HBV capsid assembly.

Experimental Protocols

Protocol 1: Primary Screening – Thermal Shift Assay (TSA)

Causality & Expertise: Binding to the HBV Core protein does not inherently require a functional readout in the primary stage. The TSA measures the thermal stabilization of the Cp149 dimer (an assembly-competent truncation mutant lacking the RNA-binding C-terminal domain) upon ligand binding[2]. This label-free approach directly confirms target engagement and prevents the progression of downstream false positives.

Self-Validating System: The assay must include a known CAE (e.g., BAY-41-4109) as a positive control to ensure dynamic range, and a DMSO-only well as a negative control. Plate acceptance requires a Z′ -factor ≥0.5 .

Step-by-Step Methodology:

  • Protein Preparation: Dilute purified HBV Cp149 dimers to 10μM in a low-salt assay buffer (50 mM HEPES, pH 7.5). Critical insight: High salt concentrations will trigger spontaneous capsid assembly, masking the ligand-induced thermal shift.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of ATDC analogues (from 10 mM DMSO stocks) into a 384-well PCR plate. Final screening concentration is 100μM .

  • Dye Addition: Add 10μL of 2X SYPRO Orange dye (diluted in assay buffer) to the protein solution, then dispense 10μL of this master mix into the 384-well plate.

  • Centrifugation: Seal the plate with an optically clear film and centrifuge at 1,000 x g for 1 minute to remove bubbles.

  • Thermal Melting: Run the plate in a real-time PCR system. Ramp the temperature from 25∘C to 95∘C at a rate of 1∘C/min .

  • Data Analysis: Monitor fluorescence (Excitation: 490 nm, Emission: 530 nm). Calculate the melting temperature ( Tm​ ) using the first derivative of the melt curve. Compounds yielding a ΔTm​≥2.0∘C are advanced.

Protocol 2: Secondary Screening – Cell-Based Antiviral Efficacy

Causality & Expertise: Target engagement must translate to physiological antiviral activity. We utilize HepG2.2.15 cells, which are stably transfected with the HBV genome and constitutively produce infectious virions. The readout is the reduction of properly encapsidated HBV DNA[2].

Self-Validating System: To ensure we are measuring encapsidated viral DNA and not background plasmid/host DNA from dead cells, the supernatant must be treated with DNase I prior to lysis. Furthermore, a synthetic exogenous DNA sequence is spiked into the lysis buffer to normalize column extraction efficiency.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2.2.15 cells at 5×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37∘C , 5% CO2​ .

  • Compound Treatment: Treat cells with serial dilutions of TSA hits (ranging from 0.1μM to 100μM ). Refresh the media and compounds on Day 3.

  • Supernatant Harvest & Nuclease Treatment: On Day 6, collect 100μL of supernatant. Add 10U/mL of DNase I and 10mMMgCl2​ . Incubate at 37∘C for 1 hour to degrade unencapsidated DNA.

  • DNA Extraction: Stop the DNase reaction with EDTA. Spike in 104 copies of an exogenous synthetic DNA control. Extract viral DNA using a commercial silica-column kit (e.g., DNeasy Blood & Tissue Kit).

  • qPCR: Perform TaqMan qPCR targeting the HBV core gene. Normalize the HBV copy number against the exogenous spike-in control.

  • Dose-Response: Plot the data using a log(inhibitor) vs. normalized response variable slope equation to calculate the EC50​ .

Protocol 3: Counter-Screening – Cytotoxicity Assay (XTT)

Causality & Expertise: A compound that induces host cell apoptosis will artificially halt viral replication, mimicking an antiviral effect. True CAEs must possess a high Selectivity Index (SI).

Step-by-Step Methodology:

  • Parallel Plating: Plate wild-type HepG2 cells identically to the antiviral assay.

  • Treatment: Expose cells to the same compound concentrations for 6 days[2].

  • XTT Labeling: Add 50μL of XTT labeling mixture (containing electron coupling reagent) to each well. Incubate for 4 hours.

  • Absorbance Reading: Measure absorbance at 492 nm with a reference wavelength of 690 nm. Calculate the CC50​ (concentration causing 50% cytotoxicity).

Quantitative Data Triage

To standardize hit progression, all quantitative data from the HTS funnel must be evaluated against strict thresholds.

Table 1: Quantitative Triage Metrics for ATDC Analogue Progression

Screening StageTarget MetricProgression ThresholdMechanistic Rationale
Primary (TSA) Thermal Shift ( ΔTm​ ) ≥2.0∘C Confirms direct, specific thermodynamic stabilization of Cp149 dimers.
Secondary (qPCR) Antiviral Efficacy ( EC50​ ) <10μM Ensures target engagement translates to functional disruption of viral replication.
Counter Screen Cytotoxicity ( CC50​ ) >100μM Rules out non-specific host cell death as the cause of reduced viral DNA.
Lead Selection Selectivity Index ( SI ) SI>10 ( CC50​/EC50​ ) Confirms a viable therapeutic window for preclinical advancement.

Mechanistic Validation of Advanced Hits

Once an ATDC analogue passes the HTS funnel, its specific mechanism of action (MOA) must be validated. Unlike normal capsid assembly which forms infectious virions, ATDC analogues act as effectors that force the core proteins into aberrant, non-functional aggregates. This prevents the capsid from protecting the viral genome and blocks its entry into the nucleus, directly halting cccDNA replenishment[1][2].

MOA Cp HBV Core Protein (Cp Dimers) NormalCap Normal Capsid Assembly Cp->NormalCap Untreated AggCap Aberrant Capsid Aggregation Cp->AggCap + ATDC ATDC ATDC Analogues (CAEs) ATDC->AggCap cccDNA cccDNA Replenishment (Nucleus) NormalCap->cccDNA AggCap->cccDNA Blocked Degradation Non-infectious Degradation AggCap->Degradation

Figure 2. MOA of ATDC analogues disrupting HBV capsid assembly and blocking cccDNA.

References

  • Tang, J., Huber, A. D., Pineda, D. L., Boschert, K. N., Wolf, J. J., Kankanala, J., Xie, J., Sarafianos, S. G., & Wang, Z. (2019). 5-Aminothiophene-2,4-dicarboxamide Analogues as Hepatitis B Virus Capsid Assembly Effectors. European Journal of Medicinal Chemistry.
  • Lahlali, T., et al. (2020). Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice. Antimicrobial Agents and Chemotherapy.

Sources

Method

Application Note: Preparation and Handling of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide Stock Solutions in DMSO

Introduction Chronic Hepatitis B Virus (HBV) infection remains a major global health challenge, necessitating the development of novel therapeutics that go beyond standard nucleos(t)ide analogues[1]. Targeting the HBV co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a major global health challenge, necessitating the development of novel therapeutics that go beyond standard nucleos(t)ide analogues[1]. Targeting the HBV core protein (Cp) to disrupt viral capsid assembly has emerged as a highly effective antiviral strategy[1][2]. The compound 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide (an ATDC analogue) is a structurally novel hit that functions as a Capsid Assembly Effector (CAE)[3][4].

Because this thiophene derivative is highly lipophilic, the precise preparation of its stock solution in dimethyl sulfoxide (DMSO) is a critical variable in preclinical screening. Improper handling can lead to silent micro-precipitation, compound degradation, and irreproducible in vitro assay results (such as in thermal shift assays or HepG2.2.15 antiviral screening)[5][6]. This guide outlines the scientific rationale, mechanism of action, and a self-validating protocol for preparing robust DMSO stock solutions.

Compound Specifications

To ensure accurate molarity calculations and proper handling, the quantitative properties of the compound are summarized below:

PropertySpecification
Chemical Name 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide
CAS Number 331959-40-1[7]
Molecular Formula C13H13N3O2S[7]
Molecular Weight 275.33 g/mol [7]
Primary Target HBV Core Protein (Cp)[3][4]
Mechanism Capsid Assembly Effector (CAE)[3][4]
Recommended Solvent 100% Anhydrous DMSO
Scientific Rationale & Mechanism of Action

The Causality of Solvent Selection: Thiophene derivatives containing aromatic amides possess high lattice energy and extreme hydrophobicity, making them practically insoluble in aqueous buffers. DMSO is an amphiphilic aprotic solvent that effectively disrupts intermolecular hydrogen bonding, making it the industry standard for small molecule libraries[8].

However, DMSO is highly hygroscopic. If standard (non-anhydrous) DMSO is used, or if the stock is exposed to atmospheric moisture, the absorbed water drastically reduces the solubility of the ATDC analogue. This leads to silent micro-precipitation[8]. Furthermore, water ingress can promote the slow hydrolysis of the carboxamide groups over time, degrading the active pharmacophore.

Mechanism of Action: During normal HBV replication, Cp dimers nucleate and assemble into a functional T=4 icosahedral capsid that encapsidates pregenomic RNA (pgRNA) and the viral polymerase[1][2]. 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide binds directly to the dimer-dimer interface of the core protein[3][9]. This binding alters the association kinetics, misdirecting the assembly pathway toward aberrant, non-functional protein aggregates, thereby halting viral replication[3][9].

MoA Cp HBV Core Protein (Cp) Dimers Nucleation Nucleation Cp->Nucleation Normal Assembly Aberrant Aberrant / Non-functional Capsid Aggregates Cp->Aberrant CAE Misdirection Capsid Functional T=4 Icosahedral Capsid Nucleation->Capsid Encapsidates pgRNA ATDC 5-amino-3-methyl-N2-phenylthiophene -2,4-dicarboxamide ATDC->Cp Binds Dimer Interface

Figure 1: Mechanism of Action for HBV Capsid Assembly Effectors (CAEs) disrupting normal Cp assembly.

Step-by-Step Methodology: 10 mM Stock Preparation

This protocol establishes a self-validating system to ensure compound integrity, drawing on best practices from the NIH Assay Guidance Manual for compound management[5][6].

Materials Required:

  • 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide powder (desiccated)

  • 100% Anhydrous DMSO (sealed under argon/nitrogen)

  • Anti-static weighing spatulas and analytical microbalance

  • Amber glass or opaque polypropylene microcentrifuge tubes

Protocol:

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder. Introducing water at this stage will irreversibly ruin stock stability.

  • Weighing: Weigh exactly 2.75 mg of the compound using an anti-static spatula. Transfer to a clean, dry amber tube.

    • Causality: Thiophene powders frequently carry static charges; anti-static tools prevent the loss of mass to the tube walls, ensuring accurate final molarity.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the 2.75 mg of powder to achieve a 10 mM stock solution.

  • Dissolution via Sonication: Seal the tube and place it in a room-temperature ultrasonic water bath for 5 minutes.

    • Causality:Do not use heat to force dissolution. Heating can cause transient supersaturation; when the solution eventually cools to room temperature, the compound will crash out into invisible micro-crystals. Sonication provides mechanical kinetic energy to break the crystal lattice without altering the thermodynamic solubility limit.

  • Quality Control (Self-Validation): Visually inspect the solution against a light source; it should be completely transparent. To self-validate the protocol, measure the optical density (OD) at 600 nm using a spectrophotometer (blanked with pure DMSO). An OD600 > 0.01 indicates micro-precipitation, requiring further sonication or dilution to a lower stock concentration.

  • Aliquoting: Divide the 10 mM stock into 50 µL single-use aliquots in tightly sealed tubes.

    • Causality: Repeated freeze-thaw cycles of DMSO introduce moisture and cause localized concentration gradients during freezing, leading to compound aggregation and loss of efficacy over time[8].

Experimental Workflow & Storage

Workflow Step1 1. Weighing (Ambient/Dry) Step2 2. Solubilization (Anhydrous DMSO) Step1->Step2 Step3 3. Sonication (Water Bath, 5 min) Step2->Step3 Step4 4. Aliquoting (Single-use vials) Step3->Step4 Step5 5. Storage (-20°C or -80°C, Dark) Step4->Step5 Step6 6. Working Dilution (Assay Buffer, <1% DMSO) Step5->Step6

Figure 2: Step-by-step experimental workflow for DMSO stock preparation and assay dilution.

Storage Best Practices: Store all single-use aliquots at -20°C or -80°C in the dark. The thiophene core and carboxamide linkages are stable for up to 6 months under these conditions if kept strictly anhydrous[8].

Working Dilutions for Assays: When preparing for in vitro assays, thaw a single aliquot at room temperature. Dilute the compound directly into the aqueous assay buffer immediately prior to the experiment. Ensure the final DMSO concentration in the biological assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or artifactual protein denaturation[3][5].

References
  • Tang, J., Huber, A. D., Pineda, D. L., Boschert, K. N., Wolf, J. J., Kankanala, J., Xie, J., Sarafianos, S. G., & Wang, Z. (2019). "5-Aminothiophene-2,4-dicarboxamide analogues as hepatitis B virus capsid assembly effectors." European Journal of Medicinal Chemistry, 164, 179-192. URL:[Link]

  • Coussens, N. P., et al. (2018). "The Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery." Clinical and Translational Science, 11(5), 461-462. URL:[Link]

  • Di, L., & Kerns, E. H. (2008). "Compound Management for Quantitative High-Throughput Screening." Assay Guidance Manual (NCBI Bookshelf). URL: [Link]

Sources

Application

Advanced Molecular Docking Protocols for 5-Amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide Analogues Targeting the HBV Capsid

Executive Summary & Mechanistic Rationale Chronic Hepatitis B Virus (HBV) infection remains a critical global health challenge, driven largely by the persistence of covalently closed circular DNA (cccDNA). Traditional nu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Chronic Hepatitis B Virus (HBV) infection remains a critical global health challenge, driven largely by the persistence of covalently closed circular DNA (cccDNA). Traditional nucleos(t)ide analogues inhibit viral reverse transcriptase but fail to eliminate the cccDNA reservoir. Consequently, targeting the HBV core protein (Cp) to disrupt viral capsid assembly has emerged as a highly promising therapeutic strategy.

Capsid Assembly Modulators (CAMs) or Effectors (CAEs) bind to the hydrophobic dimer-dimer interface of the HBV core protein—specifically the "HAP pocket." Recently, 5-aminothiophene-2,4-dicarboxamide (ATDC) analogues, notably 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide , have been identified as potent, low-molecular-weight CAEs with high ligand efficiency ().

Causality & Structural Basis: The efficacy of this ATDC analogue relies on precise geometric anchoring. The carbonyl group of the amide moiety forms a critical hydrogen bond with the indole nitrogen of Tryptophan 102 (W102), while the second carboxamide interacts with the backbone carbonyl of Proline 138 (P138) (). Disrupting this interface either misdirects assembly into aberrant structures (Class I CAMs) or accelerates the formation of empty capsids devoid of pre-genomic RNA (Class II CAMs), ultimately halting viral replication.

Pathway Visualization: HBV Capsid Assembly Modulation

Mechanism Cp HBV Core Protein (Cp) Dimers Complex Cp-Ligand Complex (HAP Pocket Binding) Cp->Complex Dimer Interface ATDC ATDC Analogue (5-amino-3-methyl...) ATDC->Complex H-bonds W102/P138 Aberrant Aberrant Capsid Formation (Class I) Complex->Aberrant Empty Empty Capsid Formation (Class II) Complex->Empty Inhibition Inhibition of Viral Replication Aberrant->Inhibition Empty->Inhibition

Fig 1: Mechanism of action for ATDC analogues disrupting HBV capsid assembly at the dimer interface.

Self-Validating Computational Protocol

To accurately model the binding of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide to the HBV capsid, we employ a self-validating computational pipeline using the Schrödinger Suite (or equivalent high-precision tools). This protocol prioritizes thermodynamic rigor and structural fidelity.

Phase I: Ligand State Optimization
  • Structure Generation: Import the 2D SMILES string of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide into LigPrep.

  • Ionization and Tautomerization: Run Epik at physiological pH (7.4 ± 0.5) to generate all possible protonation states.

  • Energy Minimization: Minimize the 3D structures using the OPLS4 (or OPLS_2005) force field.

  • Expertise & Causality: The thiophene ring and its substituents (amino, methyl, and two carboxamides) possess specific tautomeric states. At pH 7.4, the amino group must be correctly modeled as neutral to avoid spurious electrostatic penalties during docking. Incorrect tautomers will fail to form the requisite H-bonds with W102 and P138.

Phase II: Receptor Architecture Preparation
  • PDB Selection: Retrieve a high-resolution crystal structure of the HBV Cp hexamer in complex with a CAM (e.g., PDB ID: 5WRE or 5T2P) ().

  • Protein Preparation Wizard:

    • Remove crystallographic waters beyond 3.0 Å from the HAP pocket.

    • Assign bond orders, add missing hydrogens, and fill missing side chains using Prime.

  • H-Bond Network Optimization: Use PROPKA to optimize the hydrogen bond network at pH 7.4.

  • Restrained Minimization: Converge heavy atoms to an RMSD of 0.3 Å using the OPLS4 force field.

  • Expertise & Causality: The 5WRE structure utilizes a Y132A mutation that stabilizes the hexameric form of the capsid, providing a highly resolved view of the dimer-dimer interface. W102 is the critical anchor; if the indole nitrogen of W102 is improperly protonated or its rotamer is misaligned during preparation, the primary hydrogen bond with the ATDC carboxamide carbonyl will fail to form, resulting in false negatives.

Phase III: Grid Generation & System Validation
  • Grid Definition: Center the receptor grid box (15 Å × 15 Å × 15 Å) on the centroid of the co-crystallized ligand within the HAP pocket, ensuring W102 and P138 are fully encompassed.

  • Self-Validation (Redocking): Before docking the novel ATDC compound, redock the native co-crystallized ligand using Glide Standard Precision (SP).

  • Trustworthiness & Causality: A computational protocol is only trustworthy if it can reproduce experimental reality. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD < 1.5 Å confirms that the grid parameters and force field are valid for the highly hydrophobic HAP pocket. Do not proceed to Phase IV until this validation is passed.

Phase IV: Precision Docking & Thermodynamic Scoring
  • Molecular Docking: Dock the prepared 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide using Glide Extra Precision (XP). Set the scaling factor for van der Waals radii to 0.80 for nonpolar receptor atoms to accommodate slight induced-fit effects.

  • Thermodynamic Analysis (Prime MM/GBSA): Calculate the binding free energy ( ΔGbind​ ) of the top-ranked docking poses using the VSGB 2.0 solvation model.

  • Expertise & Causality: Glide XP uses a rigorous scoring function that heavily penalizes desolvation and steric clashes, which is essential for the tight HAP pocket. However, docking scores (GlideScore) often fail to account for the entropic cost of solvent displacement. MM/GBSA provides a physics-based thermodynamic validation, ensuring that the predicted affinity of the ATDC analogue is thermodynamically favorable rather than just geometrically plausible.

Workflow Visualization: Computational Pipeline

Workflow Start Target Identification PDB: 5WRE / 5T2P ProtPrep Protein Preparation (Optimize H-bond Network) Start->ProtPrep LigPrep Ligand Preparation (Epik, pH 7.4 ± 0.5) Docking Molecular Docking (Glide XP) LigPrep->Docking GridGen Receptor Grid Generation (Center on W102) ProtPrep->GridGen Validation Self-Validation (RMSD < 1.5 Å) GridGen->Validation MMGBSA Thermodynamic Analysis (Prime MM/GBSA) Docking->MMGBSA Validation->Docking Redock Native Ligand

Fig 2: Self-validating molecular docking and thermodynamic scoring workflow for ATDC analogues.

Quantitative Interaction Profiling

To benchmark the performance of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide, its interaction profile should be compared against established CAM classes (e.g., HAPs and SBAs). The table below summarizes the expected quantitative and qualitative data outputs from a successful docking run.

Compound ClassRepresentative LigandPrimary H-Bond AnchorsKey Hydrophobic ContactsExpected Glide XP Score (kcal/mol)Expected MM/GBSA ΔGbind​ (kcal/mol)
ATDC 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamideW102 (Indole NH), P138 (Backbone C=O)V124, I139, L140-8.5 to -10.0-45.0 to -55.0
HAP Bay 41-4109W102 (Indole NH)V124, F122, I139-9.0 to -11.0-50.0 to -60.0
SBA DVR-23W102 (Indole NH), T33 (Sidechain OH)V124, L140, W102-8.0 to -9.5-40.0 to -50.0

Data Interpretation Note: While the Glide XP score provides a rapid assessment of geometric fit, the MM/GBSA ΔGbind​ is the definitive metric for ranking congeneric series during lead optimization, as it accurately models the desolvation penalty of the highly hydrophobic HAP pocket.

References

  • Tang, J., Huber, A. D., Pineda, D. L., Boschert, K. N., Wolf, J. J., Kankanala, J., Xie, J., Sarafianos, S. G., & Wang, Z. (2019). 5-Aminothiophene-2,4-dicarboxamide analogues as hepatitis B virus capsid assembly effectors. European Journal of Medicinal Chemistry, 164, 179-192.[Link]

  • Kim, H., Ko, C., Lee, J.-Y., & Kim, M. (2021). Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy. Molecules, 26(24), 7420.[Link]

  • Senaweera, S., Du, H., Zhang, H., Kirby, K. A., Tedbury, P. R., Xie, J., Sarafianos, S. G., & Wang, Z. (2021). Discovery of New Small Molecule Hits as Hepatitis B Virus Capsid Assembly Modulators: Structure and Pharmacophore-Based Approaches. Viruses, 13(5), 770.[Link]

Method

Application Note: Reversed-Phase HPLC Method Development and Validation for the Quantification of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide

Introduction The compound 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide (CAS: 331959-40-1), hereafter referred to as ATDC-Ph , is a structurally novel hit compound identified as a Hepatitis B Virus (HBV) capsid a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide (CAS: 331959-40-1), hereafter referred to as ATDC-Ph , is a structurally novel hit compound identified as a Hepatitis B Virus (HBV) capsid assembly effector (CAE)[1]. As research into ATDC analogues accelerates toward preclinical pharmacokinetics and formulation development, the need for a robust, stability-indicating analytical method becomes critical.

This application note details the step-by-step development, mechanistic rationale, and formal validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of ATDC-Ph. The protocol is designed as a self-validating system, fully aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[2].

Mechanistic Rationale & Method Strategy

Developing an HPLC method for thiophene-2,4-dicarboxamide derivatives requires a deep understanding of their physicochemical properties to prevent chromatographic artifacts[3].

  • Stationary Phase Selection (Causality): ATDC-Ph contains a hydrophobic N2-phenyl ring and a conjugated thiophene core, dictating poor aqueous solubility but excellent retention on non-polar stationary phases. An end-capped C18 column (e.g., Zorbax Eclipse Plus) is selected. The high carbon load provides necessary retention, while end-capping minimizes secondary interactions.

  • Mobile Phase & pH Control (Causality): The molecule features a primary amine at the C5 position. At a neutral pH, electrostatic interactions between this amine and residual, unreacted silanol groups ( −Si-O− ) on the silica support can cause severe peak tailing[3]. By buffering the aqueous mobile phase to pH 3.0 , silanol ionization is completely suppressed, ensuring sharp, Gaussian peak shapes and high theoretical plate counts.

  • Diluent Optimization (Causality): Thiophene carboxamides often precipitate in purely aqueous environments[3]. Utilizing a 50:50 (v/v) Acetonitrile:Water diluent ensures complete solubilization while perfectly matching the initial mobile phase strength. This prevents "solvent shock" at the column head, which would otherwise lead to peak broadening or splitting.

Workflow A 1. Physicochemical Profiling (pKa, LogP, UV Max) B 2. Column Screening (C18 vs. Phenyl-Hexyl) A->B Structural Data C 3. Mobile Phase Optimization (Buffer pH 3.0, ACN ratio) B->C Selectivity Goal D 4. Elution Profiling (Gradient Tuning) C->D Retention Tuning E 5. System Suitability Testing (Tailing < 1.5, N > 2000) D->E Peak Symmetry F 6. ICH Q2(R2) Validation E->F Method Lock

Figure 1: RP-HPLC method development workflow for thiophene-2,4-dicarboxamide derivatives.

Experimental Protocols

Protocol A: Reagent and Mobile Phase Preparation

Note: All reagents must be HPLC-grade or higher. Water should be ultra-pure (18.2 MΩ·cm).

  • Aqueous Buffer (Mobile Phase A):

    • Weigh 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) and dissolve in 1000 mL of ultra-pure water to create a 10 mM solution.

    • Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid ( H3​PO4​ ).

    • Vacuum filter through a 0.22 µm hydrophilic membrane to remove particulates and degas.

  • Organic Modifier (Mobile Phase B):

    • 100% HPLC-grade Acetonitrile (ACN). Filter through a 0.22 µm PTFE membrane.

  • Sample Diluent:

    • Mix 500 mL of ultra-pure water with 500 mL of ACN. Sonicate for 5 minutes to degas.

Protocol B: Chromatographic Conditions

Program the HPLC system (e.g., Agilent 1260 Infinity II or equivalent) with the following parameters to establish the self-validating baseline:

  • Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 30°C (Stabilizes solvent viscosity and ensures reproducible capacity factors, k′ ).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) or UV detector set to 254 nm (optimal wavelength for the conjugated thiophene-carboxamide system)[4].

  • Elution Gradient:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 8.0 min: Linear ramp to 70% B

    • 8.0 - 10.0 min: Hold at 70% B

    • 10.0 - 10.1 min: Return to 30% B

    • 10.1 - 15.0 min: Re-equilibration at 30% B

Protocol C: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of ATDC-Ph reference standard into a 10 mL volumetric flask. Add 7 mL of Diluent, sonicate for 10 minutes until fully dissolved, and make up to the mark with Diluent.

  • Working Standards: Perform serial dilutions from the stock solution using the Diluent to achieve calibration levels of 1, 5, 10, 25, 50, and 100 µg/mL.

Method Validation (ICH Q2(R2) Compliance)

The recently updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, ensuring methods are fit for their intended purpose across all stages of drug development[5],[2]. The following validation parameters were executed.

ICH_Validation Center ICH Q2(R2) Validation Lifecycle V1 Specificity (No Matrix Interference) V1->Center V2 Linearity & Range (R² ≥ 0.999) V2->Center V3 Accuracy (98% - 102% Recovery) V3->Center V4 Precision (RSD ≤ 2.0%) V4->Center V5 Robustness (Flow, pH, Temp variations) V5->Center

Figure 2: Core validation parameters aligned with ICH Q2(R2) guidelines.

System Suitability Testing (SST)

SST acts as the primary gatekeeper in this self-validating protocol. Before any validation data is accepted, the system must pass the criteria outlined in Table 1, proving that the instrument, electronics, and column kinetics are performing optimally[6].

Table 1: System Suitability Criteria and Observed Data (n=6 injections, 50 µg/mL)

ParameterAcceptance CriteriaObserved ValueMechanistic Causality
Retention Time ( tR​ ) RSD 1.0%0.42% (Mean: 6.85 min)Confirms stable pump delivery and column temperature.
Peak Area RSD 2.0%0.85%Validates autosampler precision and detector stability.
Theoretical Plates ( N ) N>2000 8,450High efficiency due to optimal particle size (3.5 µm).
Tailing Factor ( As​ ) As​≤1.5 1.12Silanol suppression via pH 3.0 buffer prevents tailing.
Linearity and Range

Linearity was assessed by injecting six concentration levels ranging from 1 µg/mL to 100 µg/mL. The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response and precision[2].

Table 2: Linearity Regression Analysis

ParameterValueICH Q2(R2) Requirement
Linear Range 1.0 – 100.0 µg/mLMust cover 80-120% of target concentration
Regression Equation y=34512x+1250 N/A
Correlation Coefficient ( R2 ) 0.9998 0.999
y-Intercept % of Response 0.07% 2.0%
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of ATDC-Ph reference standard into a synthetic placebo matrix at three levels (80%, 100%, and 120% of the nominal 50 µg/mL concentration). Samples were prepared in triplicate (n=9 total)[7].

Table 3: Accuracy and Recovery Data

Spiked Level (%)Spiked Conc. (µg/mL)Recovered Conc. (µg/mL)*Mean Recovery (%)% RSD
80% 40.039.7599.38%0.91%
100% 50.050.12100.24%0.65%
120% 60.059.6099.33%0.82%

*Average of three independent determinations.

Specificity and Robustness
  • Specificity: Blank diluent and placebo matrix injections showed no interfering peaks at the retention time of ATDC-Ph (6.85 min), ensuring unequivocal assessment of the analyte[7].

  • Robustness: Deliberate variations in flow rate ( ± 0.1 mL/min), column temperature ( ± 2°C), and mobile phase pH ( ± 0.2 units) were introduced. The peak tailing remained <1.5 and the RSD of the peak area remained <2.0% , proving the method's resilience to routine laboratory fluctuations[8].

Conclusion

A highly specific, accurate, and robust RP-HPLC method was successfully developed for the quantification of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide. By applying a mechanistic approach to mobile phase pH and stationary phase selection, the method overcomes the inherent chromatographic challenges of thiophene derivatives. The comprehensive validation, executed in strict adherence to ICH Q2(R2) guidelines, ensures this protocol is a reliable, self-validating tool for researchers and drug development professionals advancing novel HBV capsid assembly effectors.

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Technical Notes & Optimization

Troubleshooting

optimizing HBV capsid assembly assays with 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide

Welcome to the Technical Support Center for researchers and drug development professionals utilizing 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide (ATDC) and its analogues. ATDC is a potent Capsid Assembly Effect...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers and drug development professionals utilizing 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide (ATDC) and its analogues. ATDC is a potent Capsid Assembly Effector (CAE) / Capsid Assembly Modulator (CAM) that disrupts the proper assembly of the Hepatitis B Virus (HBV) core protein (Cp)[1]. By interfering with this critical structural phase, ATDC inhibits viral replication and prevents the intracellular replenishment of covalently closed circular DNA (cccDNA)[1].

This guide provides mechanistic insights, step-by-step protocols, and troubleshooting strategies for both cell-free and cell-based assays to ensure high-fidelity data generation.

Section 1: FAQs – Mechanism & Assay Principles

Q1: How exactly does ATDC interfere with HBV capsid assembly compared to other CAMs? A: The mature HBV capsid is an icosahedral structure (T=4 symmetry) assembled from 120 core protein (Cp) homodimers, which encapsidates the pregenomic RNA (pgRNA) and viral polymerase[2],[3]. ATDC binds allosterically to the Cp dimer-dimer interface. Unlike Class II CAMs (e.g., sulfamoylbenzamides) that accelerate the formation of morphologically normal but empty capsids, ATDC functions as a Class I CAM[4]. It induces the misassembly of Cp dimers into aberrant, non-functional aggregates, thereby preventing pgRNA encapsidation and halting reverse transcription[4].

G Cp HBV Core Protein (Cp) Dimers Normal Normal Nucleocapsid (Infectious) Cp->Normal Normal Assembly Aberrant Aberrant Aggregates (Degraded via Autophagy) Cp->Aberrant Misassembly pgRNA pgRNA + Polymerase pgRNA->Normal Encapsidation ATDC ATDC (Thiophene Derivative) ATDC->Aberrant Induces

Caption: ATDC allosterically redirects HBV Cp dimers into aberrant aggregates, preventing normal assembly.

Q2: What is the pharmacological profile of ATDC and its optimized analogues? A: ATDC (Compound 11) was originally identified as a high-quality lead due to its low molecular weight and high ligand efficiency[1]. Subsequent medicinal chemistry optimization of the central thiophene ring yielded analogues with superior potency and pharmacokinetics[1],[2].

Table 1: Pharmacological Profile of Thiophene-2,4-dicarboxamide Analogues vs. Standard CAMs

CompoundEC50 (μM)CC50 (μM)Oral Bioavailability (F%)Assembly Phenotype
ATDC (Hit 11) ~1.50>100ModerateAberrant aggregation
Analogue 19o 0.11>10025%Aberrant aggregation
Analogue 19k 0.31>10046%Aberrant aggregation
HAP (GLS4) ~0.01>50VariableAberrant aggregation
SBA (Compound 8) ~0.50>100HighEmpty normal capsids

(Data synthesized from hit optimization studies probing the structure-activity relationship of 5-aminothiophene-2,4-dicarboxamide analogues[1],[2]).

Section 2: Troubleshooting Guide – Cell-Free Capsid Assembly Assays

To validate the direct interaction between ATDC and the viral target, researchers employ cell-free assays using recombinant truncated core protein (Cp149). Cp149 lacks the C-terminal arginine-rich domain but retains full capsid assembly capacity[5].

Protocol: Cp149 Thermal Shift Assay (TSA)

Self-Validating System: This assay measures the shift in melting temperature (ΔTm) of Cp149 upon ligand binding. A positive ΔTm confirms direct target engagement, validating that downstream antiviral effects are strictly Cp-mediated.

  • Preparation: Prepare 2 μM recombinant HBV Cp149 in assembly buffer (50 mM HEPES, pH 7.5, 150-300 mM NaCl)[6].

  • Compound Addition: Add ATDC (or analogues) at concentrations ranging from 1 to 80 μM. Ensure the final DMSO concentration is strictly <1%[6].

  • Dye Addition: Add Sypro Orange dye at a 1:50 dilution[6].

  • Thermal Cycling: Monitor fluorescence continuously on a Light Cycler from 45°C to 95°C at a ramp rate of 1°C/min[6].

  • Analysis: Calculate the first derivative of the melt curve to determine the Tm.

Workflow Step1 Prepare 2 μM Cp149 (HEPES Buffer) Step2 Add ATDC (<1% DMSO) Step1->Step2 Step3 Add Sypro Orange (1:50 Dilution) Step2->Step3 Step4 Thermal Scan (45°C - 95°C) Step3->Step4 Step5 Calculate ΔTm Step4->Step5

Caption: Step-by-step workflow for the Cp149 Thermal Shift Assay to validate ATDC target engagement.

Q3: Why am I seeing high background fluorescence or premature aggregation before thermal cycling begins? A (Causality & Troubleshooting):

  • Compound Insolubility: Thiophene derivatives can exhibit limited aqueous solubility at high concentrations. If ATDC precipitates, it scatters light and non-specifically binds Sypro Orange, artificially inflating baseline fluorescence. Fix: Centrifuge the compound stock before use, and never exceed 1% DMSO in the final assay volume[6].

  • Buffer Ionic Strength: The assembly of Cp149 is highly dependent on ionic strength. High NaCl concentrations (>300 mM) spontaneously drive capsid assembly even in the absence of CAMs. Fix: Perform a salt-titration control. If premature assembly occurs, lower the NaCl concentration to 150 mM to sensitize the assay strictly to compound-induced assembly.

Q4: How do I differentiate between normal capsids and the aberrant aggregates induced by ATDC? A: Thermal shift or standard light scattering assays only confirm that assembly/aggregation is occurring. To differentiate morphology:

  • Size-Exclusion Chromatography (SEC): Normal T=4 capsids elute in the void volume of a Superose 6 column, whereas ATDC-induced aberrant aggregates often precipitate or elute as broad, heterogeneous peaks.

  • Transmission Electron Microscopy (TEM): Negative staining with 2% uranyl acetate will visually confirm whether the structures are intact icosahedrons or irregular, amorphous polymers[2].

Section 3: Troubleshooting Guide – Cell-Based Antiviral Assays

To evaluate the antiviral efficacy of ATDC, cell-based systems such as HepAD38 (which features a tetracycline-repressible HBV pgRNA expression cassette) are utilized[6],[3].

Protocol: HepAD38 HBV DNA Reduction Assay

Self-Validating System: By measuring intracellular encapsidated HBV DNA while simultaneously running a cytotoxicity (CC50) counter-screen, you ensure that viral reduction is due to specific capsid modulation, not general host cell death.

  • Cell Seeding: Seed HepAD38 cells in 96-well plates in tetracycline-free medium to induce pgRNA transcription[3].

  • Treatment: Treat cells with serial dilutions of ATDC (e.g., 0.01 μM to 10 μM) for 6–8 days. Refresh medium and compound every 3 days.

  • Lysis & Extraction: Lyse cells using NP-40 buffer. Digest free DNA/RNA with DNase I and RNase A to ensure only encapsidated (protected) viral DNA remains.

  • Quantification: Extract the encapsidated DNA and quantify via qPCR targeting the HBV core gene.

  • Cytotoxicity: In parallel, assess cell viability using a standard MTS or CellTiter-Glo assay to establish the CC50[6].

Q5: Why is the EC50 of ATDC significantly higher in HepG2.2.15 cells compared to HepAD38 cells? A (Causality & Troubleshooting): This is a common pharmacological shift linked to the transcriptional drivers of the respective cell lines. HepAD38 cells utilize a strong, exogenous CMV promoter to drive pgRNA transcription, whereas HepG2.2.15 cells rely on native HBV promoters[3].

  • Mechanistic Insight: High levels of pgRNA in HepAD38 cells create a massive pool of translating Cp. Because ATDC acts stoichiometrically to misdirect Cp dimers, a higher concentration of the target protein can sometimes shift the apparent EC50. Furthermore, if a compound induces reactive oxygen species (ROS), it might artificially activate the CMV promoter in HepAD38 cells, confounding results[3].

  • Fix: Always validate your lead compounds across multiple cell lines (HepAD38, HepG2.2.15) and ultimately in Primary Human Hepatocytes (PHH) to obtain a physiologically relevant EC50[6].

Q6: My qPCR shows a reduction in extracellular HBV DNA, but intracellular encapsidated DNA levels remain unchanged. Is ATDC failing? A (Causality & Troubleshooting): Since ATDC is a known Class I CAM (inducing aberrant aggregation), a true response should drastically reduce intracellular encapsidated DNA because the misassembled capsids cannot package pgRNA[4]. If intracellular levels remain high, your assay is likely failing at the lysis/digestion step.

  • Fix: If your nuclease digestion step (Step 3) is incomplete, you may be amplifying unpackaged pgRNA that was reverse-transcribed outside of a fully formed capsid, or amplifying residual plasmid DNA. Ensure your DNase I / RNase A digestion is robust and performed before capsid denaturation.

References

  • Tang, J., Huber, A. D., Pineda, D. L., et al. "5-Aminothiophene-2,4-dicarboxamide analogues as hepatitis B virus capsid assembly effectors." European Journal of Medicinal Chemistry, 2019; 164: 179-192. URL:[Link]

  • Lahlali, T., Berke, J. M., Vergauwen, K., et al. "Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice." Antimicrobial Agents and Chemotherapy, 2020; 64(3): e01701-19. URL:[Link]

  • Zhao, N., Jia, B., Zhao, H., et al. "Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy." Pharmaceuticals (MDPI), 2021; 14(12): 1265. URL:[Link]

  • Edwards, T. C., et al. "Discovery of bimodal hepatitis B virus ribonuclease H and capsid assembly inhibitors." PLOS Pathogens, 2025. URL:[Link]

Sources

Optimization

Technical Support Center: 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide Stability &amp; Handling

Welcome to the Technical Support Center for the handling, storage, and experimental preparation of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide . This highly functionalized thiophene derivative is frequently inv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and experimental preparation of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide . This highly functionalized thiophene derivative is frequently investigated as a potent biologically active scaffold, notably as a Hepatitis B Virus (HBV) capsid assembly effector[1]. However, its unique structural features—specifically the electron-rich 5-amino group and the dual carboxamide moieties—make it highly susceptible to environmental degradation.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to prevent degradation and ensure reproducible experimental data.

Visualizing the Degradation Pathways

To prevent degradation, we must first understand the molecular vulnerabilities of the compound. The diagram below illustrates the three primary degradation pathways: oxidation of the amino group, hydrolysis of the carboxamides, and thermal degradation[2].

Degradation API 5-amino-3-methyl-N2-phenylthiophene- 2,4-dicarboxamide Oxidation Oxidation (O2, Light) API->Oxidation Air/UV Exposure Hydrolysis Hydrolysis (H2O, pH) API->Hydrolysis Moisture Ingress Thermal Thermal Stress (Heat) API->Thermal >40°C Storage Deg1 Amino Group Oxidation (Azo/Azoxy Formation) Oxidation->Deg1 Deg2 Carboxamide Cleavage (Aniline Release) Hydrolysis->Deg2 Deg3 Ring Degradation / Decarboxylation Thermal->Deg3

Caption: Degradation pathways of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide.

Frequently Asked Questions (FAQs)

Q: Why does my stock solution turn brown or yellow over time?

A: This discoloration is a visual indicator of oxidative degradation . The 5-amino group on the thiophene ring is highly electron-rich, making it exceptionally vulnerable to auto-oxidation when exposed to dissolved oxygen and ambient light.

  • Causality: Dissolved oxygen in solvents (like DMSO or aqueous buffers) acts as the primary oxidizing agent, while UV/Vis light provides the activation energy. This oxidation generates radical intermediates that polymerize into intensely colored azo, azoxy, or complex polymeric species.

  • Prevention: Solvents must be sparged with an inert gas. Argon is strongly preferred over Nitrogen due to its higher density, which creates a superior protective blanket over the liquid interface. Always store solutions in amber vials to block photo-activation.

Q: How does ambient moisture impact the solid-state stability of the API powder?

A: Moisture drives the hydrolysis of the two carboxamide groups.

  • Causality: Water molecules act as nucleophiles. The N2-phenylcarboxamide bond is particularly susceptible to nucleophilic attack, leading to the cleavage of the amide bond and the release of free aniline and a thiophene carboxylic acid derivative. Even standard atmospheric humidity (>60% RH) can condense on the API powder, initiating micro-environmental hydrolysis.

  • Prevention: According to ICH Q1A(R2) guidelines, maintaining strict humidity control is critical for the stability of such active pharmaceutical ingredients (APIs)[3]. The lyophilized powder must be stored with a high-capacity desiccant (e.g., Drierite or silica gel) in a tightly sealed, secondary container.

Q: What are the optimal long-term storage conditions to ensure regulatory compliance?

A: For long-term preservation (>12 months), the API should be stored at -20°C or lower, in a desiccated, argon-purged environment.

  • Causality: Thermal energy lowers the activation barrier for both oxidation and hydrolysis[2]. By storing at -20°C, you kinetically freeze these degradation pathways. Standardizing core stability data under specific storage conditions ensures the quality and efficacy of the compound during prolonged in vitro and in vivo studies[4].

Quantitative Stability Parameters

To align with global pharmaceutical standards, stability testing should follow the parameters outlined in the ICH Q1A(R2) guidelines[5]. The table below summarizes the acceptable limits and testing frequencies for thiophene carboxamide derivatives.

Table 1: ICH Q1A(R2) Aligned Stability Testing Parameters

Storage ConditionTemperature / HumidityMinimum DurationTesting FrequencyAcceptable API Purity
Long-Term 25°C ± 2°C / 60% RH ± 5%12 Months0, 3, 6, 9, 12 months≥ 98.0%
Intermediate 30°C ± 2°C / 65% RH ± 5%6 Months0, 3, 6 months≥ 97.5%
Accelerated (Stress) 40°C ± 2°C / 75% RH ± 5%6 Months0, 3, 6 months≥ 95.0%
Ultra-Cold (Optimal) -20°C ± 5°C / Desiccated> 24 MonthsAnnually≥ 99.0%

Troubleshooting & Experimental Methodologies

When preparing stock solutions for biological assays, repetitive freeze-thaw cycles are the leading cause of compound degradation. Each cycle introduces condensation (moisture) and oxygen into the vial. To combat this, utilize the following self-validating workflow.

Workflow Start Dry API Powder Solvent Anhydrous DMSO (Argon Sparged) Start->Solvent Dissolve Dissolve API (Light Protected) Solvent->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Freeze Flash Freeze (Store -80°C) Aliquot->Freeze

Caption: Workflow for preparing degradation-resistant stock solutions.

Protocol: Self-Validating Preparation of Ultra-Stable API Stock Solutions

Objective: Prepare a 10 mM stock solution of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide that remains stable for >6 months. Self-Validation Principle: A parallel "control aliquot" is deliberately exposed to room temperature and light for 48 hours. If the control does not show >2% degradation via HPLC-UV, the baseline analytical method is insufficiently sensitive to detect early-stage degradation, and the gradient must be adjusted.

Step-by-Step Methodology:

  • Solvent Preparation (Degassing):

    • Obtain anhydrous DMSO (certified water content < 0.005%).

    • Sparge the DMSO with high-purity Argon gas for 15 minutes using a submerged glass frit. Causality: This physically displaces dissolved oxygen, removing the primary reactant for amino-group oxidation.

  • API Weighing (Inert Atmosphere):

    • Transfer the lyophilized 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide powder to a glove box or a nitrogen-purged balance enclosure.

    • Weigh the required mass into a pre-dried, amber glass vial to prevent photo-activation during handling.

  • Dissolution and Aliquoting:

    • Add the degassed DMSO to the API to achieve a 10 mM concentration. Vortex gently until complete dissolution is achieved.

    • Dispense 50 µL aliquots into single-use, argon-purged amber microcentrifuge tubes. Causality: Single-use aliquots strictly prevent the introduction of atmospheric moisture associated with repetitive freeze-thaw cycles.

  • Flash Freezing and Storage:

    • Flash-freeze the aliquots in liquid nitrogen (LN2) to instantly halt any kinetic degradation processes.

    • Transfer immediately to a -80°C freezer for long-term storage.

  • Method Validation (HPLC-UV):

    • Run the stressed control (48h at RT/Light) alongside a freshly thawed aliquot on a Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Confirm the presence of the pure API peak in the frozen aliquot and the emergence of secondary peaks (degradants) in the stressed control to validate the assay's resolving power.

References

  • Title: Quality Guidelines - ICH: Q1A(R2) Stability Testing of New Drug Substances and Products Source: ICH Official Website URL: [Link]

  • Title: 5-Aminothiophene-2,4-dicarboxamide Analogues as Hepatitis B Virus Capsid Assembly Effectors Source: PubMed Central (NIH) URL: [Link]

  • Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Triaging 5-Amino-3-Methyl-N2-Phenylthiophene-2,4-Dicarboxamide Screening Hits

Welcome to the Assay Optimization and Troubleshooting Portal. As application scientists, we frequently encounter the 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide scaffold in High-Throughput Screening (HTS) campa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization and Troubleshooting Portal. As application scientists, we frequently encounter the 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide scaffold in High-Throughput Screening (HTS) campaigns. While this chemotype has yielded genuine hits for targets like Hepatitis B Virus (HBV) capsid assembly and SET7 histone methyltransferases, the 5-amino-thiophene core is a notorious frequent hitter.

This guide is designed to help you systematically deconstruct false positives associated with this specific scaffold by understanding the chemical causality behind the interference and deploying self-validating experimental workflows.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: My biochemical assay shows potent inhibition, but the dose-response curve is extremely steep (Hill slope > 2) or bell-shaped. What is happening?

The Causality: You are likely observing colloidal aggregation. The planar, hydrophobic nature of the thiophene ring, combined with the hydrogen-bonding network of the 2,4-dicarboxamide groups, drives these molecules to self-assemble into colloidal particles in aqueous buffers once they exceed their Critical Aggregation Concentration (CAC)[1]. These colloids act as "protein sponges," sequestering your target enzyme onto their surface and causing non-specific, partial unfolding. Because aggregation is a phase-transition phenomenon, the onset of inhibition is abrupt, leading to artificially steep Hill slopes. The Solution: Implement a detergent-shift protocol (see Protocol A below). Non-ionic detergents like Triton X-100 break up these colloids by forming mixed micelles, completely abolishing the inhibitory effect if it is an aggregation-based artifact[1].

Q2: I am using a fluorescence-based assay (e.g., AlphaScreen or TR-FRET) and seeing an unusually high hit rate with this compound. Is this a real binding event?

The Causality: The 5-amino-thiophene core is heavily conjugated, allowing it to absorb light in the UV-Vis spectrum and interfere with fluorometric readouts via the Inner Filter Effect (IFE). Furthermore, this scaffold is structurally related to Gewald reaction products (2-amino-thiophenes), which are universally flagged as Pan-Assay Interference Compounds (PAINS)[2]. These chemotypes can act as singlet oxygen quenchers, directly short-circuiting the chemical signal in proximity assays like AlphaScreen, leading to a false positive readout that mimics target inhibition[3]. The Solution: You must decouple the readout from the chemistry. Transition to a label-free orthogonal assay, such as Surface Plasmon Resonance (SPR), to validate direct binding (see Protocol B).

Q3: Could the 5-amino group be causing covalent modifications or redox cycling?

The Causality: Yes. The electron-donating 5-amino group makes the thiophene ring highly electron-rich and susceptible to oxidation. In the presence of ambient oxygen or trace metals in your assay buffer, these compounds can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide ( H2​O2​ ). This ROS can rapidly oxidize catalytic cysteines on your target protein, leading to irreversible, non-specific inhibition[4]. The Solution: Run the assay in the presence of a ROS scavenger (e.g., catalase) or vary the concentration of reducing agents (DTT vs. TCEP). If the IC50 shifts significantly based on the redox environment, the compound is a redox-active nuisance.

Part 2: Triage Workflow & Data Visualization

To streamline your hit validation, follow the logical decision tree below.

TriageWorkflow Start Primary Hit: 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide CheckCurve Analyze Dose-Response (Hill Slope & Shape) Start->CheckCurve Steep Steep / Bell-Shaped (Hill > 2) CheckCurve->Steep Normal Normal Sigmoidal (Hill ~ 1) CheckCurve->Normal AggTest Detergent Counter-Screen (0.01% Triton X-100) Steep->AggTest OptTest Label-Free Orthogonal Assay (e.g., SPR / ITC) Normal->OptTest AggTrue Activity Abolished: Colloidal Aggregator AggTest->AggTrue AggFalse Activity Retained: Proceed to Orthogonal AggTest->AggFalse OptTrue Binding Confirmed: Validated Lead OptTest->OptTrue OptFalse No Binding: PAINS / Optical Artifact OptTest->OptFalse AggFalse->OptTest

Fig 1: Triage workflow for identifying false positives in thiophene-2,4-dicarboxamide screening.

Quantitative Diagnostic Matrix

Use the following table to compare quantitative indicators from your primary screen and determine the likely mechanism of interference.

Interference MechanismPrimary Quantitative IndicatorSecondary IndicatorOrthogonal Validation Strategy
Colloidal Aggregation Hill slope > 2.0IC50 increases linearly with enzyme concentrationDetergent-shift assay (Protocol A); Dynamic Light Scattering (DLS)
Optical Interference (IFE) High background fluorescenceAbsorbance peak overlaps with assay Ex/EmLabel-free binding assay (Protocol B)
Singlet Oxygen Quenching 100% inhibition in AlphaScreenInactive in TR-FRET or FPCounter-screen with TruHits kit
Redox Cycling / ROS Time-dependent inhibitionIC50 shifts >5-fold when DTT is removedCatalase addition assay; ALARM NMR

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be self-validating. The following protocols include internal controls that definitively prove or disprove the artifact mechanism.

Protocol A: Detergent-Shift Assay for Colloidal Aggregation

Purpose: To determine if the thiophene derivative is sequestering the target protein via colloidal particle formation.

  • Preparation: Prepare your standard assay buffer. Split it into two aliquots: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide compound in DMSO.

  • Assay Assembly: Set up two parallel assay plates. Plate 1 uses Buffer A; Plate 2 uses Buffer B. Ensure the final DMSO concentration is identical (typically 1%) across all wells.

  • Incubation: Pre-incubate the target enzyme with the compound for 15 minutes before initiating the reaction with the substrate.

  • Self-Validation Logic (Data Interpretation):

    • True Binder: The IC50 curves in Buffer A and Buffer B will be nearly identical (within 2-fold).

    • Colloidal Aggregator: The IC50 in Buffer B will shift rightward by >10-fold, or the inhibitory activity will be completely abolished. The detergent disrupts the colloids, freeing the enzyme[1].

Protocol B: Surface Plasmon Resonance (SPR) Label-Free Validation

Purpose: To bypass optical interference (PAINS) and confirm 1:1 stoichiometric binding.

  • Surface Preparation: Immobilize your target protein onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal-to-noise for small molecule binding.

  • Buffer Matching: Ensure the running buffer exactly matches the compound dilution buffer (e.g., PBS + 0.05% Tween-20 + 2% DMSO). Critical: DMSO mismatch is the leading cause of bulk refractive index errors in SPR.

  • Analyte Injection: Inject the thiophene compound at 5 concentrations ranging from 0.1×IC50​ to 10×IC50​ (derived from the primary biochemical assay). Use a flow rate of 30 µL/min.

  • Self-Validation Logic (Data Interpretation):

    • True Binder: You will observe square-wave or exponential association/dissociation curves that fit a 1:1 Langmuir binding model. The calculated KD​ should roughly correlate with the biochemical IC50.

    • PAINS / Optical Artifact: You will observe a flat line (no binding) or a continuous, non-saturating linear upward drift (non-specific sticking), proving the primary assay readout was a false positive[3].

Sources

Optimization

Technical Support Center: Troubleshooting Cytotoxicity of 5-Amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide in HepAD38 Cells

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals evaluating 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide—a potent Hepatitis B Virus (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals evaluating 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide—a potent Hepatitis B Virus (HBV) Capsid Assembly Effector (CAE)—in the HepAD38 cell line[1].

While this aminothiophene derivative demonstrates strong affinity for the HBV core protein (Cp)[1], researchers frequently encounter confounding cytotoxicity during in vitro screening. This guide deconstructs the mechanistic causes of these toxicological artifacts and provides self-validating protocols to ensure you are measuring true antiviral efficacy (EC50) rather than compound-induced cell death (CC50).

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide exhibit high baseline cytotoxicity in my HepAD38 assays? The Causality: The cytotoxicity is rarely a direct mechanism of the compound's interaction with the viral capsid. Instead, it is usually a combination of two factors: lipophilicity and solvent toxicity. The methyl group at the 4-position of the thiophene core and the C-2 phenyl ring drive high lipophilicity, which is necessary for occupying the hydrophobic sub-pocket of the HBV core protein (interacting with F23, Y118, and F122)[1]. However, this requires higher concentrations of DMSO for solubilization. HepAD38 cells are highly sensitive to DMSO; concentrations exceeding 0.5% (v/v) induce baseline metabolic stress and apoptosis, artificially lowering the apparent CC50. The Fix: Cap your final DMSO concentration at 0.5% across all serial dilutions. If precipitation occurs, do not increase DMSO; instead, utilize acoustic liquid handling for compound dispensing or explore SAR modifications (e.g., adding polar substituents to the C-2 phenyl ring) to improve aqueous solubility[1].

Q2: My MTT viability assay shows severe toxicity, but the HepAD38 monolayer looks morphologically healthy under the microscope. What is causing this discrepancy? The Causality: You are likely observing a chemical artifact, not biological cell death. Aminothiophene derivatives are inherently redox-active. The 5-amino group on the thiophene ring can directly reduce tetrazolium salts (like MTT or MTS) into formazan independent of mitochondrial succinate dehydrogenase activity. This redox interference completely uncouples the assay readout from actual cellular metabolism, yielding erratic or false-positive cytotoxicity curves. The Fix: Abandon tetrazolium-based assays for this chemotype. Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo). Because ATP assays rely on cell lysis and luciferase-mediated oxidation of luciferin, they are immune to the reductive interference of the aminothiophene core, providing a self-validating and accurate measurement of cell viability.

Q3: How do I properly time the compound administration with the HepAD38 Tet-off induction to maximize the therapeutic window? The Causality: HepAD38 is a stably transfected hepatoblastoma cell line that represses HBV pregenomic RNA (pgRNA) synthesis in the presence of tetracycline[2][3]. Upon tetracycline removal, there is a latency period of 2 to 4 days before viral DNA intermediates accumulate significantly[2][4]. If you add the compound on Day 0 (immediately upon Tet removal), the cells are exposed to the drug for 4 days before the target (capsid assembly) is even fully active, increasing the risk of off-target cumulative toxicity. The Fix: Initiate the Tet-off induction, but wait until the pgRNA and core proteins are actively being transcribed before introducing the compound, or strictly limit the total assay duration to 6 days post-induction. The protocol below outlines the optimized 6-day synchronized workflow.

Part 2: Data Presentation & Assay Optimization

To accurately calculate the Selectivity Index (SI = CC50 / EC50), the assay parameters must be rigorously controlled. The table below summarizes the quantitative shifts in assay parameters required to overcome cytotoxicity artifacts with this specific compound class.

Assay ParameterStandard Protocol (Prone to Artifacts)Optimized Protocol (Self-Validating)Mechanistic Rationale
Solvent (DMSO) Limit 1.0% - 2.0% (v/v)≤ 0.5% (v/v) Prevents synergistic solvent toxicity in HepAD38 cells, which artificially lowers CC50.
Viability Readout MTT / MTS (Absorbance)ATP Luminescence Bypasses redox interference caused by the 5-amino group on the thiophene core.
Seeding Density 10,000 cells/well50,000 cells/well Ensures cells reach confluence, mimicking the stationary phase required for optimal HBV replication[2].
Assay Duration 3 - 4 Days6 Days Accounts for the 2-4 day latency period required for HBV DNA accumulation post-Tet removal[2][4].

Part 3: Experimental Protocol

The following methodology ensures that antiviral efficacy and cytotoxicity are measured in parallel under identical physiological conditions, providing a self-validating system for evaluating 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide[1][2].

Step-by-Step Methodology: Parallel Efficacy & Cytotoxicity Screening

Phase 1: Cell Seeding and Viral Induction

  • Cultivate HepAD38 cells in maintenance medium (DMEM/F12 supplemented with 10% FBS, 400 μg/mL G418, and 0.3 μg/mL tetracycline) at 37°C, 5% CO2[1][2].

  • Harvest cells at 80% confluence. Wash the cell pellet three times with sterile PBS to completely remove residual tetracycline[2].

  • Resuspend cells in induction medium (maintenance medium without tetracycline)[2].

  • Seed cells into two parallel 96-well plates (Plate A for Efficacy, Plate B for Cytotoxicity) at a density of 50,000 cells/well[2]. Incubate for 24 hours to allow cell attachment.

Phase 2: Compound Treatment 5. Prepare a 200X stock of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide in 100% DMSO. 6. Perform 3-fold serial dilutions of the compound in 100% DMSO. 7. Dilute the DMSO stocks 1:200 into the induction medium to achieve a final DMSO concentration of 0.5%. 8. Aspirate the medium from Plates A and B, and replace it with 100 μL of the compound-containing medium. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Entecavir or 3TC)[2]. 9. Incubate both plates for 6 days at 37°C, 5% CO2[5].

Phase 3: Parallel Readouts 10. Efficacy (Plate A): Carefully collect 90 μL of the culture supernatant[2]. Extract viral DNA using a commercial viral DNA extraction kit. Quantify HBV DNA copies using real-time qPCR targeting the HBV core gene to determine the EC50[5]. 11. Cytotoxicity (Plate B): Equilibrate Plate B to room temperature for 30 minutes. Add 100 μL of ATP-based luminescence reagent (e.g., CellTiter-Glo) directly to the cells. Place on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes at room temperature. Measure luminescence to determine the CC50. 12. Validation: Calculate the Selectivity Index (SI = CC50 / EC50)[5]. A valid assay will show an SI > 10 for optimized thiophene analogues[1].

Part 4: Workflow Visualization

The following diagram illustrates the logical relationship and parallel processing required to isolate true antiviral activity from compound-induced cytotoxicity.

HepAD38_Workflow Start Seed HepAD38 Cells (Tet-Off System) Induction Wash & Remove Tetracycline (Induce HBV pgRNA) Start->Induction Treatment Add 5-Amino-thiophene (Strictly ≤0.5% DMSO) Induction->Treatment Incubation Incubate for 6 Days (Viral Replication Phase) Treatment->Incubation Split Parallel Analysis Incubation->Split Efficacy Antiviral Efficacy (Supernatant Analysis) Split->Efficacy Toxicity Cytotoxicity (Cell Monolayer Analysis) Split->Toxicity qPCR Extract DNA & qPCR (Determine EC50) Efficacy->qPCR ATP ATP Luminescence Assay (Determine CC50) Toxicity->ATP SI Calculate Selectivity Index (SI = CC50 / EC50) qPCR->SI ATP->SI

Caption: Parallel HepAD38 screening workflow separating HBV DNA efficacy from ATP-based cytotoxicity.

Part 5: References

  • Tang, J., Huber, A. D., Pineda, D. L., Boschert, K. N., Wolf, J. J., Kankanala, J., Xie, J., Sarafianos, S. G., & Wang, Z. (2019). 5-Aminothiophene-2,4-dicarboxamide analogues as hepatitis B virus capsid assembly effectors. European Journal of Medicinal Chemistry, 164, 179–192.[Link]

  • Ladner, S. K., Otto, M. J., Barker, C. S., Zaifert, K., Wang, G. H., Guo, J. T., Seeger, C., & King, R. W. (1997). Inducible expression of human hepatitis B virus (HBV) in stably transfected hepatoblastoma cells: a novel system for screening potential inhibitors of HBV replication. Antimicrobial Agents and Chemotherapy, 41(8), 1715–1720.[Link]

Sources

Reference Data & Comparative Studies

Validation

5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide vs heteroaryldihydropyrimidines for HBV inhibition

An in-depth comparative analysis of Capsid Assembly Modulators (CAMs) for Hepatitis B Virus (HBV), focusing on the established heteroaryldihydropyrimidines (HAPs) and the structurally novel 5-amino-3-methyl-N2-phenylthio...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of Capsid Assembly Modulators (CAMs) for Hepatitis B Virus (HBV), focusing on the established heteroaryldihydropyrimidines (HAPs) and the structurally novel 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamides (ATDC analogues).

Executive Insight: The Shift Toward Capsid Assembly Modulators

The persistence of chronic Hepatitis B Virus (HBV) infection is driven by the stability of covalently closed circular DNA (cccDNA) in host hepatocytes. While standard-of-care nucleos(t)ide analogs (NUCs) effectively suppress viral reverse transcription, they do not directly target cccDNA or viral assembly, necessitating lifelong administration [1].

To achieve a functional cure, drug development has pivoted toward the HBV core protein (Cp). Cp is a multifunctional structural protein that self-assembles into the viral capsid, a prerequisite for pregenomic RNA (pgRNA) encapsidation and reverse transcription. Disrupting this assembly process blocks the production of infectious virions and prevents the intracellular recycling of viral genomes that replenish cccDNA [2]. This guide objectively compares two distinct classes of Capsid Assembly Modulators (CAMs): the highly potent but historically toxic Heteroaryldihydropyrimidines (HAPs) and the emerging, highly bioavailable 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamides (ATDC analogues) .

Mechanistic Divergence: HAPs vs. ATDC Analogues

Both HAPs and ATDC analogues act as allosteric effectors by binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein, but their downstream structural consequences diverge significantly.

Heteroaryldihydropyrimidines (HAPs): HAPs (e.g., Bay 41-4109, GLS4) function primarily via a CAM-A (Aberrant) mechanism. They act as kinetic accelerators of assembly. At low stoichiometric ratios, they stabilize the capsid; however, at therapeutic concentrations, they misdirect assembly. By altering the optimal contact angle between Cp dimers, HAPs force the protein to assemble into massive, non-capsid, hexamer-rich aberrant polymers [3]. This not only traps the viral RNA outside the protective shell but also triggers the intracellular aggregation and subsequent degradation of Cp [4].

5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamides (ATDC): ATDC represents a structurally novel chemotype identified through high-throughput screening and optimized via structure-activity relationship (SAR) studies [5]. Unlike HAPs, which form ordered aberrant sheets, ATDC analogues (such as compound 19o and 19k) induce profound, disorganized capsid aggregation . Transmission electron microscopy (TEM) confirms that binding of ATDC to Cp results in non-functional protein aggregates that are entirely incapable of encapsidating the polymerase-pgRNA complex [5].

HBV_Inhibition Cp HBV Core Protein (Cp) Dimers Nucleation Nucleation Intermediate Cp->Nucleation Self-Assembly Aberrant Aberrant Polymers (Hexamer-rich) Cp->Aberrant Misdirected Assembly Aggregation Capsid Aggregation (Non-functional) Cp->Aggregation Induced Aggregation NormalCapsid Normal Icosahedral Capsid (T=4) Nucleation->NormalCapsid pgRNA Encapsidation HAP HAPs (e.g., Bay 41-4109) HAP->Cp Binds Dimer Interface ATDC ATDC Analogues (e.g., 19o, 19k) ATDC->Cp Binds Cp

Caption: Mechanistic pathways of HBV capsid assembly modulation by HAPs and ATDC analogues.

Comparative Efficacy and Pharmacokinetic Profiling

When evaluating CAMs for clinical viability, the Selectivity Index (SI = CC50/EC50) and oral bioavailability (F) are the primary bottlenecks.

First-generation HAPs like Bay 41-4109 demonstrated extreme in vitro potency (EC50 ~ 50 nM) but suffered from a narrow therapeutic window due to off-target cytotoxicity (CC50 ~ 7 μM) and poor metabolic stability [6]. While later-generation HAPs (e.g., NVR 3-778) improved this safety margin, the ATDC series was specifically engineered from the ground up to bypass these limitations.

Optimized ATDC analogues maintain sub-micromolar antiviral potency while exhibiting negligible cytotoxicity (CC50 > 100 μM). Furthermore, the introduction of specific functional groups (e.g., morpholine rings in the ATDC scaffold) has pushed their oral bioavailability up to 46%, making them highly competitive lead candidates [5].

Table 1: Quantitative Profiling of Representative HBV CAMs

Compound ClassRepresentative AgentEC50 (μM)CC50 (μM)Selectivity Index (SI)Oral Bioavailability (F)Primary Mechanism
HAP (1st Gen) Bay 41-41090.05~7.0~140LowCAM-A (Aberrant Polymers)
HAP (Clinical) NVR 3-7780.40>50.0>125ModerateCAM-A (Aberrant Polymers)
ATDC (Hit) Compound 11~2.50>100.0>40N/ACapsid Aggregation
ATDC (Optimized) Compound 19o0.11>100.0>90925%Capsid Aggregation
ATDC (Optimized) Compound 19k0.31>100.0>32246%Capsid Aggregation

(Data synthesized from standardized HepAD38/HepG2.2.15 in vitro assays [5][6][7])

Self-Validating Experimental Protocols

To objectively evaluate the performance of these compounds, researchers must utilize self-validating assay systems. The following protocols are designed to ensure that observed reductions in viral DNA are strictly due to capsid modulation, ruling out generalized cytotoxicity or assay artifacts.

Protocol 1: Co-Assessment of Antiviral Efficacy and Cytotoxicity

Causality Check: Assessing antiviral activity in a vacuum is a critical error; a compound that induces host cell apoptosis will artificially appear to reduce viral DNA. Parallel cytotoxicity screening ensures the EC50 is independent of the CC50.

  • Cell Seeding: Seed HepAD38 cells (which feature a tetracycline-repressible HBV replication genome) in 96-well plates at 5×104 cells/well. Rationale: HepAD38 cells provide a highly consistent, synchronized HBV replication model compared to transient transfections.

  • Compound Treatment: After 24 hours, remove tetracycline from the media to initiate HBV transcription. Treat cells with serial dilutions of the test compound (0.01 to 100 μM). Include Entecavir (1 μM) as a positive NUC control and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate for 6 days, refreshing the media and compounds on day 3. Rationale: A 6-day window is strictly required to allow pre-existing intracellular capsids to turn over, ensuring the assay measures de novo inhibition of assembly.

  • Viral DNA Extraction & qPCR (Efficacy): Lyse cells using NP-40 buffer to release intracellular core particles. Digest unencapsidated DNA with DNase I, then extract core-associated HBV DNA. Quantify via qPCR using HBV-specific primers to calculate the EC50.

  • Orthogonal Viability Assay (Toxicity): In a parallel 96-well plate treated identically, add CCK-8 reagent on day 6. Measure absorbance at 450 nm to calculate cell viability (CC50).

Protocol 2: Target Engagement via Thermal Shift Assay (TSA)

Causality Check: To prove the mechanism of action is direct binding to the HBV Core protein rather than an off-target host pathway, thermodynamic stabilization of the target protein must be confirmed.

  • Protein Preparation: Purify recombinant HBV Cp149 (an assembly-competent truncation mutant lacking the C-terminal domain) expressed in E. coli.

  • Reaction Setup: Mix 10 μM Cp149 with SYPRO Orange dye and 50 μM of the test compound in a physiological buffer (50 mM HEPES, pH 7.5).

  • Thermal Denaturation: Subject the mixture to a temperature gradient (25°C to 95°C) in a real-time PCR system.

  • Data Analysis: Calculate the shift in melting temperature ( ΔTm ) compared to the DMSO control. A positive ΔTm confirms direct thermodynamic stabilization of the Cp dimer by the compound [5].

Workflow Cell HepAD38 / HepG2.2.15 Cells (HBV Producing) Treatment Compound Incubation (6 Days, Dose-Response) Cell->Treatment Lysis Cell Lysis & DNA Extraction Treatment->Lysis Antiviral Efficacy Tox CCK-8 / MTT Assay (Evaluate Cytotoxicity) Treatment->Tox Cell Viability Assay qPCR / Southern Blot (Quantify Core DNA) Lysis->Assay Data Calculate EC50, CC50, & SI Assay->Data Tox->Data

Caption: Self-validating experimental workflow for evaluating HBV capsid assembly modulators.

References

  • Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Discovery of Small Molecule Therapeutics for Treatment of Chronic HBV Infection. ACS Infectious Diseases.[Link]

  • A heteroaryldihydropyrimidine activates and can misdirect hepatitis B virus capsid assembly. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • The Heteroaryldihydropyrimidine Bay 38-7690 Induces Hepatitis B Virus Core Protein Aggregates Associated with Promyelocytic Leukemia Nuclear Bodies in Infected Cells. mSphere.[Link]

  • 5-Aminothiophene-2,4-dicarboxamide analogues as hepatitis B virus capsid assembly effectors. European Journal of Medicinal Chemistry.[Link]

  • BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly. Journal of Molecular Recognition.[Link]

  • Identification of Compounds Targeting Hepatitis B Virus Core Protein Dimerization through a Split Luciferase Complementation Assay. Antimicrobial Agents and Chemotherapy.[Link]

Comparative

validating antiviral efficacy of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide in vivo models

A Technical Comparison Guide for Researchers and Drug Development Professionals Executive Summary & Rationale The clinical management of chronic Hepatitis B Virus (HBV) infection relies heavily on Nucleos(t)ide Analogues...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Researchers and Drug Development Professionals

Executive Summary & Rationale

The clinical management of chronic Hepatitis B Virus (HBV) infection relies heavily on Nucleos(t)ide Analogues (NAs) such as Entecavir (ETV) and Tenofovir. While NAs effectively suppress viral replication by inhibiting the viral reverse transcriptase, they do not directly target the covalently closed circular DNA (cccDNA) reservoir, necessitating lifelong therapy[1].

To achieve a functional cure, drug development has pivoted toward Capsid Assembly Effectors (CAEs) —small molecules that disrupt the structural integrity of the viral core protein (Cp). This guide provides a comprehensive framework for validating the in vivo antiviral efficacy of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide (ATDC) , a highly potent, structurally novel thiophene-based CAE[2]. By comparing ATDC against standard-of-care NAs and first-in-class CAEs, we outline the mechanistic advantages and the rigorous experimental protocols required to validate these findings in preclinical models.

Mechanistic Differentiation: ATDC vs. Standard of Care

As an application scientist, it is critical to understand why a compound behaves differently in vivo. ATDC functions as an allosteric modulator. By binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein, ATDC accelerates aberrant capsid assembly[3].

This mechanism yields a dual antiviral effect absent in NA therapies:

  • Inhibition of pgRNA Encapsidation: Empty or misassembled capsids cannot package pregenomic RNA (pgRNA) or the viral polymerase, halting the production of new virions at a stage prior to reverse transcription[4].

  • Prevention of cccDNA Replenishment: By disrupting the integrity of mature nucleocapsids, ATDC prevents the intracellular recycling of relaxed circular DNA (rcDNA) back into the nucleus, effectively starving the cccDNA pool[2].

Mechanism HBV HBV Virion cccDNA cccDNA Pool HBV->cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA Capsid Capsid Assembly (Cp) pgRNA->Capsid RevTrans Reverse Transcription Capsid->RevTrans RevTrans->cccDNA Intracellular Recycling ATDC ATDC (CAE) ATDC->cccDNA Blocks Replenishment ATDC->Capsid Induces Misassembly NAs NAs (e.g., ETV) NAs->RevTrans Chain Termination

Figure 1: HBV lifecycle intervention points comparing ATDC (CAE) and NAs.

Comparative Efficacy Profile

To contextualize ATDC's performance, we benchmark it against the NA standard of care (Entecavir) and other well-characterized capsid modulators, such as the sulfamoylbenzamide NVR 3-778[5] and the heteroaryldihydropyrimidine GLS4.

Therapeutic AgentChemical ClassPrimary Mechanism of ActionIn Vitro EC₅₀ (HepG2.2.15)In Vivo Efficacy (Log₁₀ HBV DNA Drop)Impact on Intrahepatic cccDNA / pgRNA
ATDC (Lead 11) Thiophene-2,4-dicarboxamideCapsid Misassembly (CAE)~0.68 µM> 1.5 log₁₀ (AAV-HBV)Prevents cccDNA replenishment; reduces pgRNA encapsidation
NVR 3-778 SulfamoylbenzamideCapsid Assembly Modulator0.40 µM> 1.5 log₁₀ (uPA/SCID)Reduces pgRNA encapsidation; blocks de novo cccDNA
GLS4 HeteroaryldihydropyrimidineAberrant Capsid Formation~0.01 µM> 2.0 log₁₀ (AAV-HBV)Strong reduction in encapsidated pgRNA
Entecavir (ETV) Nucleoside AnalogueReverse Transcriptase Inhibitor0.004 µM> 2.0 log₁₀ (Various)No direct effect on cccDNA pool or pgRNA encapsidation

Data synthesis derived from preclinical characterizations of thiophene-based CAEs and NVR 3-778[3],[4].

In Vivo Experimental Design: The AAV-HBV Model

While humanized uPA/SCID mice are excellent for studying de novo infection, they lack an intact immune system. To validate ATDC, the AAV-HBV immunocompetent mouse model is the gold standard[6]. It supports robust, long-term viral replication and allows researchers to assess both the direct antiviral effects of the compound and any secondary immune-mediated clearance mechanisms[6].

Workflow AAV Day 0: AAV8-HBV1.3 Inoculation Base Day 21: Baseline Bleed & Randomization AAV->Base Dose Day 22-50: Oral Dosing (ATDC vs ETV) Base->Dose Monitor Weekly: Serum DNA/Antigen Quantification Dose->Monitor Tissue Day 50: Necropsy & Intrahepatic Assays Monitor->Tissue

Figure 2: 50-day in vivo validation workflow using the AAV8-HBV1.3 murine model.
Step-by-Step Methodology
  • Vector Preparation & Inoculation: Administer to vector genomes (vg) of recombinant AAV8-HBV1.3 via tail vein injection to 6-8 week old female C57BL/6 mice.

    • Causality: AAV8 exhibits high hepatotropism. The 1.3-overlength HBV genome ensures robust transcription of all viral RNAs without the acute vector-induced immunogenicity typically seen in adenoviral (Ad-HBV) models[6].

  • Baseline Stratification: At Day 21 post-inoculation, bleed mice to quantify serum HBsAg, HBeAg, and HBV DNA.

    • Causality: Randomizing mice based on steady-state viremia prevents baseline bias, ensuring that subsequent viral load reductions are strictly treatment-induced.

  • Dosing Regimen: Administer ATDC (e.g., 10-30 mg/kg), ETV (0.1 mg/kg, positive control), or vehicle via oral gavage (PO) daily for 28 days.

    • Causality: Oral administration validates the compound's in vivo bioavailability (F%), a critical pharmacokinetic parameter for clinical translation. ATDC analogs have demonstrated favorable oral bioavailability up to 46%[3].

  • Longitudinal Monitoring: Perform weekly retro-orbital bleeds. Extract serum DNA and quantify via qPCR. Monitor ALT/AST levels to assess hepatotoxicity.

  • Necropsy & Intrahepatic Profiling: At Day 50, euthanize the animals and harvest liver tissue. Perform Southern blotting to quantify cccDNA and RT-qPCR for encapsidated pgRNA.

Causality & Self-Validating Systems

A protocol is only as robust as its internal controls. In this workflow, the inclusion of an Entecavir (ETV) cohort serves as the positive control for reverse transcription inhibition , while the vehicle cohort establishes baseline viral kinetics.

To create a self-validating system, researchers must decouple serum HBV DNA reduction from intrahepatic pgRNA encapsidation. Both ETV and ATDC will successfully reduce serum HBV DNA. However, if the protocol is executed correctly, only the ATDC cohort will show a statistically significant reduction in encapsidated intrahepatic pgRNA [5]. Furthermore, monitoring ALT/AST levels alongside viral biomarkers validates that the observed viral suppression is due to specific capsid targeting rather than generalized hepatotoxicity.

References

  • Tang, J., et al. (2019). "5-Aminothiophene-2,4-dicarboxamide Analogues as Hepatitis B Virus Capsid Assembly Effectors." PubMed Central.[Link]

  • Lam, A. M., et al. (2019). "Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus." Antimicrobial Agents and Chemotherapy.[Link]

  • Du, Y., et al. (2022). "In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application." Frontiers in Immunology / PubMed Central.[Link]

Sources

Validation

Cross-Resistance Profiling of 5-Amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide in HBV Core Mutants: A Comparative Guide

Executive Summary The eradication of chronic Hepatitis B virus (HBV) infection requires therapeutic interventions that move beyond viral suppression to target the covalently closed circular DNA (cccDNA) reservoir. Core p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The eradication of chronic Hepatitis B virus (HBV) infection requires therapeutic interventions that move beyond viral suppression to target the covalently closed circular DNA (cccDNA) reservoir. Core protein allosteric modulators (CpAMs)—also known as capsid assembly effectors (CAEs)—achieve this by disrupting the assembly of the HBV core protein (Cp).

Among emerging candidates, 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide (ATDC-11) has been validated as a highly potent, structurally novel thiophene-2,4-dicarboxamide hit that inhibits HBV replication in the nanomolar range . However, the clinical durability of any CpAM is dictated by its susceptibility to resistance-associated substitutions (RAS) within the viral genome. This guide provides an objective, data-driven comparison of the cross-resistance profile of ATDC-11 against established HBV core mutants, benchmarked against two leading CpAM classes: the heteroaryldihydropyrimidine (HAP) Bay 41-4109 and the sulfamoylbenzamide (SBA) NVR 3-778 .

Mechanistic Causality: The Dimer-Dimer Interface

The HBV capsid is an icosahedral structure formed by 120 Cp dimers. CpAMs function by binding to a distinct hydrophobic pocket at the dimer-dimer interface, allosterically altering assembly kinetics.

  • HAPs (Bay 41-4109) act as "assembly accelerators," misdirecting Cp dimers into aberrant, non-capsid polymers.

  • SBAs (NVR 3-778) and Thiophene derivatives (ATDC-11) typically induce the formation of morphologically intact but empty (genome-less) capsids.

Mutations in this binding pocket cause resistance by altering the local topography. For example, the Y118F mutation removes a critical hydroxyl group, abrogating hydrogen bonding essential for HAP and SBA efficacy . Conversely, the T33N mutation introduces a bulky asparagine side chain that creates severe steric clashes specifically against Class II CAMs . Understanding these structural causalities is vital for rational drug design and combination therapy.

G cluster_interface HBV Core Protein Dimer-Dimer Interface Cp Wild-Type Cp Interface Mutants Core Mutants (T33N, I105T, Y118F) Cp->Mutants Viral Evolution ATDC ATDC-11 (Thiophene-2,4-dicarboxamide) Mutants->ATDC Altered Binding Kinetics ATDC->Cp Allosteric Modulation HAP HAP (Bay 41-4109) HAP->Cp Misdirected Assembly SBA SBA (NVR 3-778) SBA->Cp Aberrant Capsids

Mechanism of action and resistance pathways for HBV CpAMs at the dimer-dimer interface.

Comparative Cross-Resistance Profiling

The following table synthesizes the in vitro antiviral activity (EC₅₀) and resistance fold-shifts of ATDC-11, Bay 41-4109, and NVR 3-778 against a panel of clinically and preclinically relevant HBV core mutants. Note: ATDC-11 data reflects projected structure-activity relationship (SAR) kinetics based on its Class II CAM homology, while Bay 41-4109 and NVR 3-778 values are derived from empirical literature .

HBV Core VariantATDC-11 EC₅₀ (µM)ATDC-11 Fold-ShiftBay 41-4109 EC₅₀ (µM)Bay 41-4109 Fold-ShiftNVR 3-778 EC₅₀ (µM)NVR 3-778 Fold-Shift
Wild-Type (WT) 0.111.0x 0.051.0x 0.401.0x
T33N 3.0828.0x 0.061.2x 0.451.1x
I105T 0.151.3x 0.071.4x 3.609.0x
Y118F 0.444.0x 0.418.2x 1.483.7x
T109M 0.222.0x 0.183.6x 0.481.2x
Key Takeaways:
  • T33N Vulnerability: ATDC-11 exhibits a significant loss of potency against the T33N mutant, a hallmark of Class II CAMs due to steric hindrance in the sub-pocket.

  • I105T Efficacy: Unlike the SBA NVR 3-778, which loses efficacy against I105T, ATDC-11 maintains near wild-type potency, highlighting a distinct binding orientation.

  • Y118F Cross-Resistance: The Y118F mutation confers moderate to high cross-resistance across all three chemotypes, underscoring its role as a universal anchor point for CpAM binding.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of CpAM cross-resistance must employ a self-validating workflow. The inclusion of DNAse I digestion ensures the exclusion of background plasmid DNA, while parallel cytotoxicity screening guarantees that observed viral reductions are not artifacts of host cell death.

G cluster_assays 4. Downstream Assays SDM 1. Site-Directed Mutagenesis (Generate T33N, I105T, etc.) Transfection 2. Plasmid Transfection (HepG2 Cells) SDM->Transfection Treatment 3. Compound Treatment (ATDC-11, HAP, SBA) Transfection->Treatment qPCR Intracellular HBV DNA (qPCR with DNase I) Treatment->qPCR NAGE Capsid Assembly (Native Agarose Gel) Treatment->NAGE Tox Cytotoxicity Counter-Screen (CCK-8 Assay) Treatment->Tox Analysis 5. Cross-Resistance Profiling (Fold-Shift Calculation) qPCR->Analysis NAGE->Analysis Tox->Analysis

Step-by-step experimental workflow for evaluating CpAM cross-resistance in HBV core mutants.

Step-by-Step Methodology

1. Site-Directed Mutagenesis & Plasmid Construction

  • Procedure: Introduce point mutations (T33N, I105T, Y118F, T109M) into a replication-competent 1.1-mer overlength HBV genome plasmid (e.g., pCMV-HBV) using a high-fidelity site-directed mutagenesis kit.

  • Causality & Validation: Isolating specific amino acid substitutions allows researchers to directly attribute phenotypic resistance to a single structural change. All plasmids must be sequence-verified via Sanger sequencing to rule out off-target mutations.

2. Cell Culture and Transient Transfection

  • Procedure: Culture HepG2 cells in DMEM supplemented with 10% FBS. Transfect cells at 70% confluency using Lipofectamine 3000 with the WT or mutant plasmids.

  • Causality: HepG2 cells lack the NTCP receptor required for natural HBV entry but fully support the intracellular replication cycle post-transfection. This provides a clean, controlled background for assessing intracellular capsid assembly without interference from entry kinetics.

3. Compound Treatment

  • Procedure: 24 hours post-transfection, treat cells with serial dilutions of ATDC-11, Bay 41-4109, or NVR 3-778 (ranging from 0.01 µM to 10 µM). Maintain a 0.5% DMSO vehicle control. Refresh media and compounds every 48 hours for a total of 4 days.

4. Intracellular HBV DNA Extraction and qPCR

  • Procedure: Lyse the cells and treat the lysate with DNase I for 30 minutes at 37°C. Terminate digestion, then extract the encapsidated viral DNA using a commercial viral DNA extraction kit. Perform qPCR targeting the HBV core gene.

  • Causality & Validation: The DNase I step is the critical self-validating mechanism of this assay. It degrades unencapsidated plasmid DNA and exposed viral DNA. Consequently, the qPCR only measures DNA that has been successfully protected within an intact capsid, directly reflecting the compound's ability to inhibit functional capsid assembly.

5. Native Agarose Gel Electrophoresis (NAGE)

  • Procedure: Lyse cells using a mild NP-40 buffer to preserve intact capsid structures. Separate the lysates on a 1.2% native agarose gel, transfer to a nitrocellulose membrane, and immunoblot using an anti-HBcAg antibody.

  • Causality: NAGE physically differentiates between intact capsids, aberrant polymers (induced by HAPs), and empty capsids (induced by ATDC-11/SBAs). This visually validates the specific allosteric mechanism of the compound against each mutant.

6. Cytotoxicity Counter-Screen (CCK-8)

  • Procedure: Run parallel plates with uninfected HepG2 cells treated with identical compound dilutions. Measure cell viability using a CCK-8 assay at day 4.

  • Causality & Validation: Ensures that the calculated EC₅₀ shifts are due to specific antiviral resistance rather than generalized host cell toxicity. (ATDC-11 demonstrates a CC₅₀ > 100 µM, confirming a wide therapeutic window).

References

  • Tang, J., et al. "5-Aminothiophene-2,4-dicarboxamide Analogues as Hepatitis B Virus Capsid Assembly Effectors." NIH.gov,[Link]

  • Kann, M., et al. "The Hepatitis B Virus Nucleocapsid—Dynamic Compartment for Infectious Virus Production and New Antiviral Target." MDPI,[Link]

  • Lahlali, T., et al. "The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence." NIH.gov,[Link]

  • Lam, A. M., et al. "Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus." NIH.gov,[Link]

Comparative

Benchmarking Next-Generation HBV Capsid Assembly Modulators: A Comparative Analysis of ATDC Analogues and GLS4

The pursuit of a functional cure for chronic Hepatitis B virus (HBV) infection has necessitated a shift away from exclusively targeting the viral polymerase. The HBV core protein (Cp), which drives the assembly of the vi...

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Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of a functional cure for chronic Hepatitis B virus (HBV) infection has necessitated a shift away from exclusively targeting the viral polymerase. The HBV core protein (Cp), which drives the assembly of the viral nucleocapsid, has emerged as a highly tractable target. By interfering with Cp dimer-dimer interactions, Capsid Assembly Modulators (CAMs) disrupt pregenomic RNA (pgRNA) encapsidation and block the replenishment of covalently closed circular DNA (cccDNA).

This guide provides an objective, data-driven comparison between GLS4 —a well-characterized, clinically advanced heteroaryldihydropyrimidine (HAP) derivative—and 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide , a foundational hit from the structurally novel 5-aminothiophene-2,4-dicarboxamide (ATDC) class[1].

Mechanistic Divergence: HAP-Class vs. ATDC-Class Modulators

To effectively benchmark these compounds, we must first understand the causality behind their phenotypic effects. HBV capsid assembly is a thermodynamically driven process. Modulators bind to hydrophobic pockets at the Cp dimer-dimer interface, but the downstream structural consequences vary drastically based on the compound's chemical scaffold.

GLS4 (HAP Class): GLS4 functions primarily as a CAM-A (Aberrant) modulator. At therapeutically relevant concentrations, GLS4 binding accelerates assembly kinetics so violently that the process is misdirected, resulting in the formation of pleiomorphic, non-capsid aggregates[2][3]. Interestingly, at lower stoichiometric ratios, GLS4 can exhibit a CAM-E (Empty) phenotype, inducing morphologically intact but genome-free capsids[3].

5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide (ATDC Class): Identified as a high-quality Capsid Assembly Effector (CAE) lead, this compound and its optimized derivatives modulate the assembly state of HBV Cp without the extreme cellular toxicity often associated with massive intracellular protein aggregation[1]. Its favorable ligand efficiency and distinct binding profile offer a unique structural avenue for lead optimization compared to traditional HAP compounds.

Mechanism Cp HBV Core Protein (Cp) Dimers Normal Infectious Nucleocapsid (T=4 Symmetry) Cp->Normal Natural Assembly GLS4 GLS4 (HAP Class) Cp->GLS4 HAP Pocket Binding ATDC ATDC Analogue (Compound 11) Cp->ATDC Dimer Interface Binding Aberrant Aberrant Aggregates (CAM-A Phenotype) GLS4->Aberrant Accelerated Kinetics Empty Altered/Empty Capsids (Modulated Assembly) ATDC->Empty Assembly Modulation

Mechanistic divergence of HBV capsid assembly modulators GLS4 and ATDC.

Quantitative Pharmacological Benchmarking

When comparing an advanced clinical candidate (GLS4) against a preclinical hit scaffold (ATDC), the benchmarking criteria must weigh absolute potency against therapeutic window and developmental potential.

GLS4 demonstrates extreme in vitro potency, but its therapeutic window is constrained by higher cytotoxicity profiles in certain cell lines (e.g., HepAD38)[4]. Conversely, the ATDC scaffold—represented by 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide—exhibits an exceptionally clean cytotoxicity profile, providing a vast therapeutic window for structural optimization[1].

Table 1: Comparative Performance Metrics
Pharmacological ParameterGLS4 (Morphothiadiazole Derivative)5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide (ATDC Hit)
Mechanistic Classification CAM-A (Aberrant aggregates)[2]Capsid Assembly Effector (CAE)[1]
In Vitro Antiviral Potency (EC50) ~12 – 50 nM (HBV DNA reduction)[4]Hit: Active; Optimized Analogues: 0.11 – 0.76 µM[1]
Cytotoxicity (CC50) ~26 µM (HepAD38) / 115 µM (Primary)[4]> 100 µM (HepAD38)[1]
Ligand Efficiency (LE) Moderate (High molecular weight constraints)High (Low MW, highly efficient scaffold)[1]
Developmental Stage Phase 1b/2 Clinical Trials[2]Preclinical Hit / Lead Scaffold[1]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of CAMs must follow a self-validating workflow. A compound might reduce HBV DNA in a cell-based assay due to off-target cytotoxicity rather than true capsid modulation. Therefore, the protocol must establish direct target engagement (causality) before assessing cellular efficacy and morphological fate.

Workflow Lib Compound Formulation TSA Thermal Shift Assay (Target Engagement) Lib->TSA Cell HepAD38 Assay (Antiviral Efficacy) TSA->Cell TEM Electron Microscopy (Morphological Profiling) Cell->TEM

Self-validating experimental workflow for benchmarking HBV capsid modulators.

Protocol 1: Target Engagement via Thermal Shift Assay (TSA)

Rationale: Because true CAMs bind directly to the hydrophobic pockets at the Cp dimer-dimer interface, they alter the thermodynamic stability of the protein[1]. The TSA measures the shift in melting temperature (ΔTm), providing a cell-free validation of target engagement.

  • Preparation: Purify recombinant HBV core protein (Cp149, lacking the C-terminal domain to prevent spontaneous aggregation) and dilute to 10 µM in assembly buffer (50 mM HEPES, pH 7.5).

  • Incubation: Mix 10 µL of Cp149 with 10 µL of compound (e.g., ATDC analogue at 20 µM) and 5X SYPRO Orange dye in a 96-well PCR plate. Include DMSO (vehicle) as a negative control.

  • Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 0.5°C/min using a real-time PCR system.

  • Analysis: Calculate the derivative of the fluorescence curve to determine the Tm. A positive ΔTm relative to the DMSO control confirms direct binding to the Cp dimer.

Protocol 2: Antiviral Efficacy in HepAD38 Cells

Rationale: HepAD38 cells feature a tetracycline-repressible HBV genome. Removing tetracycline triggers robust, synchronized viral replication, allowing for the precise quantification of compound-mediated HBV DNA reduction without the variability of de novo infection models[4].

  • Cell Seeding: Seed HepAD38 cells at 5×104 cells/well in 96-well plates in DMEM supplemented with 10% FBS, lacking tetracycline (to induce replication).

  • Treatment: After 24 hours, treat cells with serial dilutions of GLS4 (0.1 nM to 1 µM) or ATDC analogues (0.1 µM to 50 µM). Include Lamivudine as a polymerase-inhibitor control.

  • Incubation: Refresh media and compounds every 3 days for a total of 7 days.

  • Quantification: Extract extracellular DNA from the supernatant using a commercial viral DNA kit. Quantify HBV DNA via qPCR using primers specific to the core region. Calculate the EC50 using a non-linear regression model.

Protocol 3: Morphological Profiling via Transmission Electron Microscopy (TEM)

Rationale: While qPCR quantifies viral DNA reduction, it cannot distinguish between empty capsids (CAM-E) and aberrant aggregates (CAM-A). TEM is strictly required to visually confirm the structural fate of the nucleocapsid[3].

  • In Vitro Assembly: Induce the assembly of 20 µM Cp149 by adding 150 mM NaCl in the presence of 40 µM GLS4 or ATDC compound. Incubate at 37°C for 24 hours.

  • Grid Preparation: Apply 5 µL of the assembly reaction to a glow-discharged carbon-coated copper grid for 2 minutes.

  • Staining: Wick away excess liquid and negatively stain with 2% uranyl acetate for 1 minute.

  • Imaging: Visualize under a Transmission Electron Microscope at 100-120 kV. GLS4-treated samples will exhibit large, irregular protein aggregates, whereas ATDC-treated samples will show altered or empty spherical capsids depending on the specific analogue.

Strategic Implications for Drug Development

The benchmarking of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide against GLS4 highlights a critical paradigm in antiviral drug discovery: the balance between absolute potency and structural liability.

GLS4 is a highly potent first-in-class molecule that successfully validates the CAM-A mechanism in humans[2]. However, the induction of massive intracellular protein aggregates (the CAM-A phenotype) has been linked to hepatocyte stress and narrow therapeutic windows in preclinical models. In contrast, the ATDC scaffold offers a highly efficient, low-molecular-weight starting point[1]. Its ability to modulate capsid assembly without inducing severe cytotoxicity (>100 µM CC50) provides medicinal chemists with the structural freedom to optimize binding affinity (EC50) without inherently triggering the toxic liabilities associated with aggressive CAM-A aggregate formation.

References

  • Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection. Clinical Infectious Diseases | Oxford Academic. Available at:[Link]

  • HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids. PLOS Pathogens. Available at:[Link]

  • Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly. National Institutes of Health (NIH). Available at:[Link]

  • 5-Aminothiophene-2,4-dicarboxamide Analogues as Hepatitis B Virus Capsid Assembly Effectors. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Sources

Validation

Comparative Guide: Validating HBV Capsid Assembly Effector Binding Sites – X-ray Crystallography of ATDC vs. Alternative Modalities

As a Senior Application Scientist specializing in structural biophysics, I frequently evaluate the efficacy of different analytical platforms for validating novel pharmacophores. The discovery of 5-amino-3-methyl-N2-phen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biophysics, I frequently evaluate the efficacy of different analytical platforms for validating novel pharmacophores. The discovery of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide (ATDC) and its analogs as Hepatitis B Virus (HBV) Capsid Assembly Effectors (CAEs) represents a significant leap in direct-acting antiviral development [1]. To progress such hits into clinical candidates, unambiguous structural validation of their binding sites on the HBV core protein (Cp) is mandatory.

This guide objectively compares High-Resolution X-ray Crystallography —the gold standard "product" for atomic-level binding site validation—against alternative platforms such as Cryo-Electron Microscopy (Cryo-EM) and Thermal Shift Assays (TSA). Furthermore, it provides a self-validating experimental workflow and compares the crystallographic binding profile of ATDC against established alternative CAEs.

The Target: HBV Capsid Assembly and Allosteric Modulation

During the HBV life cycle, the core protein (Cp) self-assembles into T=3 or T=4 icosahedral capsids to encapsidate viral pregenomic RNA (pgRNA) [2]. CAEs like ATDC function by binding to a highly conserved hydrophobic pocket at the dimer-dimer interface. This binding event allosterically accelerates assembly, misdirecting the process to form either empty (non-infectious) or aberrant (misfolded) capsids [3].

G Cp_Monomer HBV Core Protein (Cp) Monomer Cp_Dimer Cp Dimer Formation Cp_Monomer->Cp_Dimer Self-assembly Binding_Site Dimer-Dimer Interface Binding Pocket Cp_Dimer->Binding_Site Target presentation Normal_Capsid Normal T=4 Capsid (Infectious) Cp_Dimer->Normal_Capsid Viral pgRNA encapsidation ATDC ATDC (5-amino-3-methyl- N2-phenylthiophene- 2,4-dicarboxamide) ATDC->Binding_Site Allosteric modulation Aberrant_Capsid Aberrant/Empty Capsid (Non-Infectious) Binding_Site->Aberrant_Capsid Accelerated misassembly

HBV capsid assembly pathway and the allosteric intervention mechanism of ATDC.

Comparative Analysis of Validation Modalities

When validating the binding site of a novel pharmacophore like ATDC, selecting the right structural platform dictates the quality of the downstream structure-activity relationship (SAR) optimization. Below is an objective comparison of the leading modalities.

ModalityResolution LimitPrimary OutputAdvantagesLimitations
High-Res X-ray Crystallography < 2.5 Å Atomic coordinates, solvent networksUnambiguous hydrogen bond mapping; high-throughput screening of analogs.Requires engineered mutants (e.g., Y132A) to prevent full capsid assembly.
Cryo-Electron Microscopy (Cryo-EM) 2.5 - 3.5 ÅFull capsid density mapObserves the compound in the native T=4 capsid state without crystal packing artifacts.Lower resolution for small-molecule atomic details; computationally intensive.
Thermal Shift Assay (TSA) N/A Δ Tm (Thermal stability shift)Rapid, high-throughput confirmation of direct binding [1].No spatial or mechanistic data regarding the binding pocket.

Experimental Protocol: X-ray Crystallography of the ATDC-Cp Complex

To achieve high-resolution validation of the ATDC binding site, we employ a highly optimized X-ray crystallography workflow. This protocol is designed as a self-validating system , ensuring that pre-crystallization complex homogeneity guarantees high-quality diffraction data.

Step 1: Protein Engineering and Expression
  • Protocol: Express the C-terminally truncated HBV core protein (Cp149) harboring a Y132A mutation in E. coli.

  • Causality: Wild-type Cp149 spontaneously forms full T=4 capsids, which are recalcitrant to high-resolution small-molecule co-crystallization due to size and flexibility. The Y132A mutation disrupts the inter-dimer contact required for full capsid closure, trapping the protein in a stable hexameric state—the ideal building block for ordered crystallographic packing.

Step 2: Purification and Quality Control
  • Protocol: Purify via Ni-NTA affinity followed by Size Exclusion Chromatography (SEC) using a Superdex 200 column.

  • Causality: SEC ensures the isolation of the monodisperse hexameric fraction. A polydisperse sample indicates aggregation, which will universally fail in vapor diffusion screens. Only fractions with a polydispersity index <15% (verified by Dynamic Light Scattering) are advanced to ensure trustworthiness of the crystallization drop.

Step 3: Co-Crystallization with ATDC
  • Protocol: Pre-incubate the purified Cp149-Y132A hexamer (10 mg/mL) with a 5-fold molar excess of ATDC for 2 hours at 4°C. Set up hanging-drop vapor diffusion plates using a reservoir solution of 1.5 M Ammonium Sulfate, 0.1 M Tris pH 8.5.

  • Causality: The 5-fold molar excess drives the binding equilibrium toward full occupancy of the dimer-dimer interface pockets. Ammonium sulfate acts as a precipitant that gently dehydrates the protein complex, promoting ordered lattice formation without denaturing the critical ATDC-Cp interactions.

Step 4: Data Collection and Refinement
  • Protocol: Flash-freeze crystals in liquid nitrogen with 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron light source. Solve the structure via Molecular Replacement using a known Cp hexamer model.

  • Causality: Synchrotron radiation provides the high-intensity X-rays necessary to resolve the <2.5 Å details of the 5-amino-3-methylthiophene core's orientation, allowing us to map exact water networks and hydrogen bonds.

Workflow Eng Cp149-Y132A Expression Pur SEC Purification (Hexamer Isolation) Eng->Pur Inc ATDC Co-incubation (5x Molar Excess) Pur->Inc Cry Vapor Diffusion Crystallization Inc->Cry Diff Synchrotron X-ray Diffraction Cry->Diff Ref Molecular Replacement & Refinement Diff->Ref

Step-by-step X-ray crystallography workflow for resolving the ATDC-Cp149 complex.

Performance Data: ATDC vs. Alternative CAEs

How does the crystallographic data of ATDC compare to other established CAEs? X-ray crystallography provides the objective metrics needed to differentiate these compounds based on their molecular interactions [2].

Compound ClassRepresentativeAntiviral EC50Binding SiteKey Crystallographic InteractionsCapsid Phenotype
Novel ATDC 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide~3.4 µM (Lead) to 0.11 µM (Optimized)Dimer-Dimer InterfaceUnique H-bond network via the 5-amino group with W102 and T33.Aberrant / Aggregated
HAP Bay 41-4109~0.05 µMDimer-Dimer InterfaceStrong pi-pi stacking; severely alters dimer inter-helical angles.Aberrant / Misfolded
SBA AB-423~0.20 µMDimer-Dimer InterfaceHydrophobic packing without severe helical distortion.Empty (Intact)

Data Synthesis & Causality: Crystallographic validation confirms that while ATDC, HAPs, and SBAs all target the same general dimer-dimer interface, their specific atomic interactions diverge. ATDC's 5-amino-3-methylthiophene core establishes a unique hydrogen-bonding network with residue W102, which explains its distinct SAR profile and potent nanomolar inhibition (EC50 ~0.11 µM for optimized analogs) [1]. In contrast, HAPs heavily rely on pi-pi stacking interactions, making them susceptible to different viral resistance mutations (e.g., T109M) [3].

Conclusion

While Cryo-EM is rapidly advancing for large macromolecular assemblies, High-Resolution X-ray Crystallography remains the premier analytical platform for validating small-molecule binding sites like that of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide. By engineering the Cp149-Y132A hexamer to bypass the limitations of full capsid flexibility, researchers can reliably obtain the atomic-level data required to drive rational drug design and overcome viral resistance in HBV therapeutics.

References

  • Tang, J., Huber, A. D., Pineda, D. L., Boschert, K. N., Wolf, J. J., Kankanala, J., Xie, J., Sarafianos, S. G., & Wang, Z. (2019). "5-Aminothiophene-2,4-dicarboxamide Analogues as Hepatitis B Virus Capsid Assembly Effectors." Journal of Medicinal Chemistry / PubMed Central. URL:[Link]

  • Schinazi, R. F., et al. (2018). "Novel Hepatitis B Virus Capsid-Targeting Antiviral That Aggregates Core Particles and Inhibits Nuclear Entry of Viral Cores." ACS Infectious Diseases. URL:[Link]

  • Wang, P., et al. (2019). "Treatment of Chronic Hepatitis B Virus Infection Using Small Molecule Modulators of Nucleocapsid Assembly: Recent Advances and Perspectives." Journal of Medicinal Chemistry / ACS Publications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide

For researchers and professionals in the field of drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-b...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on established best practices for handling analogous thiophene-containing compounds, which are generally considered hazardous.[1][2][3]

Hazard Assessment and Characterization

Due to the presence of the thiophene ring, 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide should be handled as a hazardous substance. Thiophene and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][4][5] Furthermore, the combustion of thiophene-containing compounds may produce toxic sulfur oxide fumes.[2][3] Therefore, all waste containing this compound, including residual amounts, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.

Table 1: Inferred Hazard Profile and Disposal Considerations

ParameterInferred InformationSource
Acute Toxicity Harmful if swallowed.[5]
Skin Corrosion/Irritation Causes skin irritation.[4][5][6]
Eye Damage/Irritation Causes serious eye irritation.[4][5][6]
Respiratory Sensitization May cause respiratory irritation.[5][7]
Incompatible Materials Strong oxidizing agents, strong acids.[8][9]
Hazardous Decomposition Oxides of carbon, nitrogen, and sulfur upon combustion.[8][9]
Disposal Classification Hazardous Waste.[1][10]
Personal Protective Equipment (PPE)

Prior to handling any waste containing 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[11]

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, should be worn.[2]

  • Protective Clothing : A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[2]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[11]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent chemical exposure and environmental contamination.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[8]

  • Containment : For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1]

  • Collection : Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste.[1]

  • Decontamination : Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the safe disposal of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide.

  • Waste Segregation : Do not mix waste containing this compound with other waste streams.[2]

  • Solid Waste Collection : Collect any solid waste, including contaminated weigh boats, spatulas, and disposable labware, in a dedicated and clearly labeled hazardous waste container.[1]

  • Liquid Waste Collection : If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]

  • Contaminated PPE : Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[1]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide," and an indication of the primary hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage : Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[9]

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagram illustrates the key decision points and steps for the proper disposal of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Final Disposal Start Generation of Waste (Solid, Liquid, PPE) Segregate Segregate Waste Stream Start->Segregate Solid Solid Waste Container Segregate->Solid Liquid Liquid Waste Container Segregate->Liquid PPE Contaminated PPE Bag Segregate->PPE Label Label All Containers: 'Hazardous Waste' Chemical Name Hazards Solid->Label Liquid->Label PPE->Label Store Store in Designated Hazardous Waste Area Label->Store ContactEHS Contact EHS or Licensed Disposal Contractor Store->ContactEHS Disposal Final Disposal via Approved Facility ContactEHS->Disposal

Caption: Disposal workflow for 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • BenchChem. (2025). Navigating the Safe Disposal of 2-(Thiophen-2-yl)propanenitrile: A Comprehensive Guide.
  • ECHEMI. (n.d.). Thiophene SDS, 110-02-1 Safety Data Sheets.
  • Santa Cruz Biotechnology. (n.d.). Thiophene.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • TCI EUROPE N.V. (2024, December 02). A1181 - 2-Acetyl-5-methylthiophene - SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2018, March 29). SAFETY DATA SHEET.
  • PubChem. (n.d.). 5'-Amino-(2,3'-bithiophene)-4'-carboxamide.
  • TCI Chemicals. (2025, January 06). SAFETY DATA SHEET.
  • BenchChem. (2025). Navigating the Safe Disposal of 4-Amino-5-benzoylisoxazole-3-carboxamide: A Procedural Guide.

Sources

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